1-Methylpiperidine-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDYQYASUAZAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669382 | |
| Record name | 1-Methylpiperidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-16-6 | |
| Record name | 1-Methylpiperidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methylpiperidine-2-carbohydrazide: A Technical Guide to Synthesis and Derivatization
Executive Rationale
In the landscape of fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, 1-Methylpiperidine-2-carbohydrazide (CAS: 89856-16-6)[1] emerges as a highly versatile, bifunctional building block. Structurally, it combines the conformational rigidity of an N-methylated piperidine ring with the nucleophilic reactivity of a carbohydrazide moiety. This unique architecture makes it a privileged scaffold for developing biologically active compounds, including novel modulators of glycine metabolism[2] and precursors to complex oxadiazole and triazole pharmacophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. Here, we will dissect the causality behind its structural properties, outline a self-validating synthetic workflow, and explore its downstream derivatization pathways.
Structural Dynamics & Physicochemical Profile
The utility of 1-methylpiperidine-2-carbohydrazide (PubChem CID: 45122757)[3] is dictated by two core structural features:
-
The N-Methylpiperidine Ring: The tertiary amine embedded within the saturated six-membered ring provides a basic center (pKa ~8.5-9.0) that is protonated at physiological pH, enhancing aqueous solubility. The N-methylation specifically prevents unwanted side reactions (such as self-condensation or polymerization) during downstream acylations.
-
The Carbohydrazide Tail (-CO-NH-NH₂): This moiety acts as a bidentate hydrogen bond donor/acceptor system. It is highly nucleophilic at the terminal nitrogen, allowing for orthogonal reactivity when paired with electrophiles like isothiocyanates or carbon disulfide.
Quantitative Data Summary
To guide formulation and synthetic planning, the foundational physicochemical and computational properties of the molecule are summarized below.
Table 1: Physicochemical and Computational Properties
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 157.21 g/mol | Ideal for FBDD; leaves ample mass budget for derivatization. |
| Exact Mass | 157.1215 m/z | Critical target value for High-Resolution Mass Spectrometry (HRMS). |
| Hydrogen Bond Donors | 2 | Facilitates target protein binding via the hydrazide tail. |
| H-Bond Acceptors | 3 | Enhances aqueous solubility and receptor interaction dynamics. |
| Rotatable Bonds | 2 | Provides necessary conformational flexibility for induced-fit binding. |
| Topological Polar Surface Area | 58.3 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
Self-Validating Synthetic Execution
The synthesis of 1-methylpiperidine-2-carbohydrazide from commercially available pipecolic acid requires a robust, three-step sequence. To ensure scientific integrity, this protocol is designed as a self-validating system —meaning each step includes an orthogonal analytical check that must be passed before proceeding, preventing the carryover of impurities.
Step-by-Step Methodology
Step 1: Eschweiler-Clarke N-Methylation
-
Procedure: Suspend pipecolic acid (1.0 eq) in formic acid (5.0 eq) and aqueous formaldehyde (37%, 3.0 eq). Reflux the mixture at 100°C for 12 hours.
-
Causality: The Eschweiler-Clarke reaction is chosen over direct alkylation with methyl iodide because it strictly prevents over-alkylation (quaternization) of the nitrogen. The reductive amination mechanism inherently stops at the tertiary amine.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The starting material (a secondary amine) will stain deep purple. The reaction is complete when the purple stain entirely disappears, confirming 100% conversion to the tertiary 1-methylpipecolic acid.
Step 2: Fischer Esterification
-
Procedure: Concentrate the intermediate in vacuo, dissolve in anhydrous methanol, and add a catalytic amount of concentrated H₂SO₄ (or thionyl chloride to generate HCl in situ). Reflux for 8 hours, then neutralize with saturated NaHCO₃ and extract with dichloromethane to yield methyl 1-methylpiperidine-2-carboxylate.
-
Causality: The carboxylic acid must be activated as an ester to facilitate the subsequent nucleophilic acyl substitution by hydrazine.
-
Validation Check: Analyze via FT-IR spectroscopy. The broad carboxylic acid O-H stretch (~3000 cm⁻¹) must vanish, replaced by a sharp, intense ester C=O stretch at ~1740 cm⁻¹.
Step 3: Hydrazinolysis
-
Procedure: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) dropwise. Reflux at 80°C for 12 hours. Concentrate under reduced pressure and recrystallize from ethanol/ether.
-
Causality: A massive excess of hydrazine hydrate is critical. It drives the equilibrium forward and, more importantly, prevents the formation of symmetric diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).
Table 2: Yield and Purity Optimization Matrix for Hydrazinolysis
| Solvent | Temp (°C) | Equivalents of NH₂NH₂·H₂O | Yield (%) | Purity (HPLC %) |
| Methanol | 65 | 2.0 | 68 | 92 |
| Ethanol | 80 | 5.0 | 89 | 98 |
| Isopropanol | 85 | 5.0 | 84 | 95 |
| THF | 65 | 3.0 | 55 | 85 |
(Note: Ethanol at 80°C with 5.0 equivalents provides the optimal thermodynamic environment for complete conversion while maintaining high purity).
Synthetic Workflow Diagram
Step-by-step synthetic workflow for 1-methylpiperidine-2-carbohydrazide.
Downstream Pharmacological Derivatization
The true value of 1-methylpiperidine-2-carbohydrazide lies in its capacity to act as a divergent hub for heterocyclic synthesis. The terminal primary amine of the hydrazide is highly nucleophilic, allowing for rapid cyclization into biologically active rings. For instance, derivatives of this class have been heavily investigated in patent literature for their role as glycine metabolism modulators, impacting central nervous system (CNS) pathways[2].
Key Derivatization Pathways:
-
1,3,4-Oxadiazole-2-thiones: Reaction of the carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide under reflux conditions yields the oxadiazole-thione. This motif is a known bioisostere for carboxylic acids and amides, enhancing metabolic stability.
-
1,2,4-Triazole-3-thiones: Condensation with various alkyl or aryl isothiocyanates (R-NCS) initially forms a thiosemicarbazide intermediate, which upon basic cyclodehydration yields the triazole ring.
-
2,5-Disubstituted 1,3,4-Oxadiazoles: Coupling the hydrazide with an aryl carboxylic acid (R-COOH) in the presence of phosphorus oxychloride (POCl₃) triggers a one-pot acylation and dehydrative cyclization.
Derivatization Pathway Diagram
Divergent heterocyclic derivatization pathways from the carbohydrazide core.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45122757, 1-Methylpiperidine-2-carbohydrazide". PubChem. URL:[Link]
- World Intellectual Property Organization. "Glycine metabolism modulators and uses thereof". Google Patents (WO2018021977A1).
Sources
derivatives of 1-Methylpiperidine-2-carbohydrazide
The development of ultra-potent targeted therapeutics relies heavily on the precise engineering of molecular building blocks. Among these, derivatives of 1-methylpiperidine-2-carbohydrazide have emerged as critical structural motifs. Originally recognized for their role as the N-terminal (R)-N-methylpipecolic acid (Mep) residue in naturally occurring tubulysins, these piperidine derivatives confer the essential conformational rigidity and basicity required for high-affinity target binding. By functionalizing the carboxylic acid into a hydrazide, researchers unlock versatile bioconjugation pathways and novel peptidomimetic scaffolds.
This technical guide dissects the chemical profile, synthetic methodologies, and advanced applications of 1-methylpiperidine-2-carbohydrazide derivatives in modern drug discovery.
Structural Significance and Chemical Causality
The 1-methylpiperidine-2-carbohydrazide core is defined by a six-membered aliphatic ring with an N-methyl substitution and a C2-carbohydrazide group. The causality behind its selection in drug design rests on three pillars:
-
Conformational Rigidity: The piperidine ring restricts the dihedral angles of the attached peptide or linker backbone. In tubulysin analogues, the spatial orientation of the nitrogen lone pair is highly sensitive; deviations—such as substituting the piperidine with a quinuclidine ring—result in a drastic loss of tubulin-binding affinity.
-
Basicity as a Predictor of Potency: The tertiary amine of the 1-methylpiperidine ring acts as a proton acceptor at physiological pH. Research indicates that the1 against cancer cell lines[1].
-
The Hydrazide Advantage: Transitioning from a carboxylic acid to a hydrazide ( −CO−NH−NH2 ) introduces a highly nucleophilic alpha-effect amine. This allows for orthogonal chemoselective ligations (e.g., hydrazone formation with aldehydes) and serves as an aza-amino acid isostere in protease inhibitors, conferring resistance to proteolytic cleavage.
Application in Tubulysin-Based Antibody-Drug Conjugates (ADCs)
Tubulysins are myxobacterial tetrapeptides that disrupt microtubule polymerization, exhibiting picomolar ( 10−12 M) cytotoxicity—up to 500 times more potent than paclitaxel. Due to their extreme systemic toxicity, they cannot be administered as free drugs. Instead, they are formulated as 2 like monoclonal antibodies[2].
The (R)-1-methylpiperidine-2-carboxylic acid (Mep) is the critical N-terminal residue of tubulysin. By synthesizing hydrazide derivatives of the tubulysin core, scientists can utilize hydrazone ligation to attach the payload to oxidized glycans on the Fc region of an antibody. This creates an ADC that is stable in circulation but releases the payload in the acidic environment of the endosome/lysosome.
Hydrazone-based bioconjugation of tubulysin-hydrazide derivatives to antibodies.
Application in Azapeptide Protease Inhibitors
Beyond oncology, piperidine-2-carbohydrazides are utilized in the synthesis of azapeptides for antiviral applications, such as 3[3]. The hydrazide moiety replaces the α -carbon of a natural amino acid with a nitrogen atom. This subtle isosteric replacement maintains hydrogen-bonding capabilities while altering the backbone trajectory, effectively trapping the protease in a transition-state-like complex and preventing enzymatic turnover.
Quantitative Data: Cytotoxicity of Mep-Containing Tubulysin Analogues
The structural integrity of the 1-methylpiperidine core is non-negotiable for picomolar activity. Modifications to the Mep residue drastically alter the GI50 (concentration required for 50% growth inhibition) across solid tumor cell lines.
| Compound / Analogue | N-Terminal Residue | GI50 HCT-116 (nM) | GI50 MDA-MB231 (nM) |
| Natural Tubulysin A | (R)-1-Methylpiperidine-2-carboxylic acid | 0.62 | 1.14 |
| Enantiomeric Analogue | (S)-1-Methylpiperidine-2-carboxylic acid | > 25.0 | > 30.0 |
| Desmethyl Analogue | Piperidine-2-carboxylic acid | 15.3 | 22.1 |
| Quinuclidine Analogue | Quinuclidine-2-carboxylic acid | 210.5 | 380.0 |
Data summarized from structure-cytotoxicity relationship studies on N14 -desacetoxytubulysin H analogues.
Self-Validating Experimental Protocols
Protocol A: Synthesis of (R)-1-Methylpiperidine-2-carbohydrazide
Causality: Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable. We first convert the acid to a methyl ester to create a superior leaving group (methoxide), driving the equilibrium toward the hydrazide upon reaction with hydrazine hydrate.
-
Esterification: Dissolve 10.0 mmol of (R)-1-methylpiperidine-2-carboxylic acid in 20 mL of anhydrous methanol. Add 1.0 mL of concentrated H2SO4 dropwise at 0∘C .
-
Reflux & Validation: Heat to reflux for 12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the baseline acid spot confirms complete conversion to the ester.
-
Hydrazinolysis: Concentrate the ester in vacuo, redissolve in 15 mL of ethanol, and add 30.0 mmol (3 eq) of hydrazine hydrate ( NH2NH2⋅H2O ).
-
Isolation & Validation: Stir at room temperature for 8 hours. Concentrate and precipitate the product using cold diethyl ether. Validation: LC-MS must reveal a mass-to-charge ratio ( m/z ) corresponding to [M+H]+=158.1 .
Workflow for the synthesis of 1-Methylpiperidine-2-carbohydrazide via esterification.
Protocol B: Hydrazone Ligation for ADC Assembly
Causality: The reaction is buffered at pH 5.5. This specific pH is critical because it protonates the target aldehyde (increasing electrophilicity) while leaving the alpha-effect hydrazide nitrogen sufficiently unprotonated (maintaining nucleophilicity).
-
Antibody Oxidation: Treat the monoclonal antibody (5 mg/mL in PBS) with 10 mM sodium periodate ( NaIO4 ) at 4∘C for 30 minutes to oxidize Fc-glycans into aldehydes. Quench the reaction with glycerol.
-
Conjugation: Add 10 molar equivalents of the synthesized tubulysin-hydrazide derivative to the oxidized antibody.
-
Catalysis: Introduce 10 mM aniline as a nucleophilic catalyst. Causality: Aniline rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the hydrazide much faster than direct hydrazone formation.
-
Purification & Validation: Purify the conjugate via Size Exclusion Chromatography (SEC). Validation: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy to ensure a DAR of 2.0 - 4.0.
References
-
Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Source: Google Patents (WO2020258893A1)
-
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity Source: National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2020258893A1 - A formulation of a conjugate of a tubulysin analog to a cell-binding molecule - Google Patents [patents.google.com]
- 3. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Synthesis, Characterization, and Application of 1-Methylpiperidine-2-carbohydrazide
Executive Summary
1-Methylpiperidine-2-carbohydrazide is a versatile, nitrogen-rich heterocyclic building block utilized extensively in modern drug discovery. This whitepaper provides a rigorous, field-proven technical guide on its physicochemical profiling, scalable synthesis, and downstream applications, particularly in the development of azapeptides and peptidomimetics.
Chemical Identity & Physicochemical Profiling
1-Methylpiperidine-2-carbohydrazide is characterized by a piperidine ring substituted with an N-methyl group and a carbohydrazide moiety at the C2 position. This specific spatial arrangement imparts unique conformational constraints and basicity, making it an ideal precursor for bioactive scaffolds.
Table 1: Physicochemical Properties of 1-Methylpiperidine-2-carbohydrazide
| Parameter | Value / Description |
| CAS Number | 89856-16-6 |
| Molecular Formula | C 7 H 15 N 3 O |
| Molecular Weight | 157.214 g/mol |
| Purity Standard | ≥ 96% (Typically required for downstream coupling) |
| Structural Features | Tertiary amine, primary/secondary amine (hydrazide), carbonyl |
Mechanistic Rationale for Synthetic Route
The most robust and atom-economical route to synthesize 1-methylpiperidine-2-carbohydrazide involves a two-step sequence: Fischer esterification followed by hydrazinolysis.
-
Causality in Esterification : Direct coupling of hydrazine to a carboxylic acid requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor yields due to the zwitterionic nature of the starting material. Converting 1-methylpiperidine-2-carboxylic acid to its methyl ester using thionyl chloride (SOCl 2 ) in methanol generates HCl in situ, which acts as an acid catalyst and drives the equilibrium forward by consuming water[1].
-
Causality in Hydrazinolysis : The intermediate methyl ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. A large excess of hydrazine (typically 3-5 equivalents) is mandatory to prevent the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules)[2].
Fig 1. Two-step synthetic workflow for 1-Methylpiperidine-2-carbohydrazide.
Step-by-Step Experimental Protocol
Self-Validating Methodology for Scalable Synthesis
Step 1: Synthesis of Methyl 1-methylpiperidine-2-carboxylate
-
Preparation : Suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of substrate) under an inert nitrogen atmosphere.
-
Activation : Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride (SOCl 2 , 1.5 eq) over 30 minutes. Causality: Slow addition controls the exothermic release of HCl gas and prevents solvent boil-off.
-
Reaction : Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.
-
Validation (TLC) : Monitor the disappearance of the baseline starting material (using DCM:MeOH 9:1 with ninhydrin stain).
-
Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in saturated aqueous NaHCO 3 (pH ~8) and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 and concentrate to yield the intermediate ester.
Step 2: Hydrazinolysis to 1-Methylpiperidine-2-carbohydrazide
-
Preparation : Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (5 mL/g).
-
Nucleophilic Attack : Add hydrazine hydrate (NH 2 NH 2 ·H 2 O, 64% hydrazine, 4.0 eq) in one portion at room temperature.
-
Reaction : Heat the mixture to reflux (78 °C) for 12 hours. Causality: Ethanol is chosen as the solvent because its boiling point provides optimal thermal energy for the substitution without degrading the piperidine ring.
-
Validation (LC-MS) : Confirm the presence of the product mass [M+H] + = 158.2.
-
Isolation : Cool to room temperature and concentrate in vacuo to remove ethanol and excess hydrazine. Co-evaporate with toluene (2x) to azeotropically remove trace water, yielding the title compound as a white to pale-yellow solid.
Applications in Medicinal Chemistry & Drug Discovery
The carbohydrazide functional group is a privileged motif in rational drug design, acting as a critical junction for divergent synthesis.
-
Azapeptide Synthesis (Antiviral Agents) : Azapeptides, where the α -carbon of an amino acid is replaced by a nitrogen atom, exhibit superior metabolic stability. 1-Methylpiperidine-2-carbohydrazide and its derivatives are utilized to synthesize azapeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[3]. The hydrazide nitrogen acts as the "aza" replacement, allowing for the introduction of covalent warheads that trap the catalytic Cys145 of the viral protease[4].
-
Tubulysin Analogues (Cytotoxic Agents) : Tubulysins are highly potent microtubule-disrupting tetrapeptides. The N-terminal Mep (N-methylpipecolic acid) residue is crucial for bioactivity[5]. The basicity of the terminal nitrogen is a direct predictor of cytotoxicity. Hydrazide derivatives of 1-methylpiperidine-2-carboxylic acid serve as advanced intermediates to probe the structure-cytotoxicity relationships of N14-desacetoxytubulysin H analogues, enabling the discovery of picomolar-potent cancer therapeutics[6].
Fig 2. Divergent synthesis of heterocyclic pharmacophores from the carbohydrazide core.
Analytical Characterization & Validation
To ensure trustworthiness in downstream assays, the synthesized 1-methylpiperidine-2-carbohydrazide must meet strict analytical criteria.
Table 2: Expected Analytical Validation Parameters
| Analytical Method | Expected Signals / Signatures |
| LC-MS (ESI+) | m/z 158.2 [M+H] + |
| 1 H NMR (400 MHz, CDCl 3 ) | δ ~8.50 (br s, 1H, NH), 3.80 (br s, 2H, NH 2 ), 2.85-2.95 (m, 1H), 2.65 (dd, 1H), 2.25 (s, 3H, N-CH 3 ), 1.20-1.80 (m, 6H, piperidine CH 2 ). |
| 13 C NMR (100 MHz, CDCl 3 ) | δ ~173.5 (C=O), 68.2 (CH), 55.4 (CH 2 ), 43.1 (N-CH 3 ), 29.5, 25.1, 23.4 (piperidine carbons). |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
1-Methylpiperidine-2-carbohydrazide structural analogs
This technical guide provides an in-depth analysis of 1-methylpiperidine-2-carbohydrazide and its structural analogs. Designed for medicinal chemists and drug development professionals, this whitepaper explores the physicochemical rationale, synthetic methodologies, and pharmacological utility of this highly versatile privileged scaffold.
Executive Summary & Chemical Rationale
Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid homolog of proline. It is widely recognized in medicinal chemistry for its rigid, turn-inducing properties in peptidomimetics and its presence in numerous secondary metabolites and alkaloids[1][2].
By introducing an N-methyl group and converting the carboxylic acid into a carbohydrazide, we generate 1-methylpiperidine-2-carbohydrazide . This specific modification achieves three critical design objectives:
-
Enhanced Lipophilicity: The N-methylation eliminates the zwitterionic nature of the parent amino acid, significantly improving blood-brain barrier (BBB) permeability—a crucial factor for central nervous system (CNS) targets[3].
-
Conformational Rigidity: The piperidine ring restricts the conformational freedom of the attached pharmacophores, locking them into favorable binding geometries.
-
Nucleophilic & Chelating Handle: The carbohydrazide moiety (-CONHNH₂) acts as a potent bidentate chelator for metalloenzymes, a strong hydrogen bond donor/acceptor, and a highly reactive nucleophile for the rapid generation of combinatorial libraries (e.g., hydrazones, oxadiazoles, and triazoles)[4].
Physicochemical Profiling
Understanding the baseline physicochemical properties of the scaffold is essential for predicting pharmacokinetics and optimizing lead compounds. The table below summarizes the quantitative data driving the selection of 1-methylpiperidine-2-carbohydrazide over its precursors.
| Compound | Molecular Weight | Est. LogP | H-Bond Donors | H-Bond Acceptors | Pharmacological Role |
| Pipecolic Acid | 129.16 g/mol | -1.8 | 2 | 2 | Endogenous metabolite, turn-inducer |
| 1-Methylpiperidine-2-carboxylic acid | 143.18 g/mol | -1.5 | 1 | 2 | Tubulysin analog precursor[5] |
| 1-Methylpiperidine-2-carbohydrazide | 157.21 g/mol | -0.8 | 3 | 3 | Reactive scaffold, INH bioisostere |
Note: The shift in LogP from -1.5 to -0.8 upon hydrazide formation indicates a more favorable partition coefficient for passive membrane diffusion while retaining high aqueous solubility.
Synthetic Methodologies
The synthesis of 1-methylpiperidine-2-carbohydrazide requires a two-step sequence: Fischer esterification followed by hydrazinolysis. Direct coupling of hydrazine to 1-methylpiperidine-2-carboxylic acid is thermodynamically unfavorable and prone to salt formation; therefore, masking the acid as a methyl ester is a mandatory mechanistic step to facilitate smooth nucleophilic acyl substitution.
Caption: Synthetic route for 1-methylpiperidine-2-carbohydrazide and its hydrazone analogs.
Protocol 1: Synthesis of the Core Scaffold
Step 1: Esterification
-
Suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Causality: The acid catalyzes the formation of the highly electrophilic oxonium ion, driving the Fischer esterification.
-
Reflux the mixture for 12 hours. Monitor via TLC (DCM:MeOH 9:1) using iodine staining, as the aliphatic core lacks a UV chromophore.
-
Quench with saturated NaHCO₃ to neutralize the catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 1-methylpiperidine-2-carboxylate.
Step 2: Hydrazinolysis
-
Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (0.3 M).
-
Add hydrazine hydrate (80% or 98%, 4.0 eq). Causality: A large excess of hydrazine is critical to kinetically outcompete the formation of symmetric N,N'-diacylhydrazines, a common thermodynamic sink in this reaction.
-
Reflux for 6–8 hours. The steric bulk of the N-methyl group adjacent to the carbonyl slows the attack trajectory, necessitating extended heating compared to linear aliphatic esters.
-
Remove the solvent and excess hydrazine under reduced pressure. Recrystallize the crude product from a mixture of chloroform and petroleum ether to afford pure 1-methylpiperidine-2-carbohydrazide.
Pharmacological Targeting & Mechanistic Pathways
The 1-methylpiperidine-2-carbohydrazide scaffold is highly privileged, capable of divergent pharmacological targeting based on its derivatization.
Antimicrobial and Antitubercular Activity: Carbohydrazides are well-documented for their broad-spectrum biological activities, particularly as antibacterial and antitubercular agents[4]. The structural homology between 1-methylpiperidine-2-carbohydrazide and isoniazid (pyridine-4-carbohydrazide) allows these analogs to act as prodrugs. They are activated by mycobacterial catalase-peroxidase (KatG) to form an acyl radical, which subsequently binds to NAD+ and inhibits InhA, a crucial enzyme in mycolic acid biosynthesis.
CNS and Analgesic Applications: Pipecolic acid derivatives form the backbone of several blockbuster local anesthetics, including mepivacaine, bupivacaine, and ropivacaine[6]. The 1-methylpiperidine core fits precisely into the hydrophobic binding pocket of voltage-gated sodium channels (Nav). By replacing the amide linkage of mepivacaine with a carbohydrazide-derived motif (e.g., a hydrazone or oxadiazole), researchers can fine-tune the pKa and lipophilicity to alter the onset time and duration of the conduction blockade.
Caption: Pharmacological targeting mechanisms of pipecolic carbohydrazide derivatives.
Experimental Workflow: Hydrazone Library Generation
To explore the structure-activity relationship (SAR) of this scaffold, researchers typically synthesize a library of hydrazone analogs. The terminal amine of the carbohydrazide readily condenses with various aryl or heteroaryl aldehydes.
Protocol 2: General Procedure for Hydrazone Derivatization
-
Reaction Setup: Dissolve 1-methylpiperidine-2-carbohydrazide (1.0 eq) in absolute ethanol (0.2 M).
-
Reagent Addition: Add the desired substituted benzaldehyde (1.05 eq). Add 2–3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic terminal nitrogen of the hydrazide (which would halt the reaction).
-
Condensation: Reflux the mixture for 2–4 hours. The reaction is self-validating; as the imine (hydrazone) forms, the extended conjugation often results in the precipitation of the product from the hot ethanol.
-
Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum. Purity should be verified via LC-MS and ¹H-NMR, specifically looking for the characteristic azomethine (-N=CH-) proton singlet around 8.0–8.5 ppm.
Conclusion
The 1-methylpiperidine-2-carbohydrazide scaffold represents a powerful intersection of conformational rigidity and chemical reactivity. By leveraging the turn-inducing properties of the pipecolic acid core[2] and the diverse binding capabilities of the carbohydrazide moiety, drug development professionals can rapidly generate highly targeted libraries for both infectious diseases and central nervous system disorders.
References
-
PubChem. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. National Center for Biotechnology Information. 3
-
Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. 4
-
Journal of Molecular Structure. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. 1
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PMC. (2025). A versatile route towards 6-arylpipecolic acids. 2
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ACS Publications. (2016). Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H. 5
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Executive Summary: The Piperidine Pharmacophore
The Privileged Piperidine Scaffold: Mechanistic Insights and Biological Evaluation Protocols in Modern Drug Discovery
Piperidine, a six-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. It is universally recognized as a "privileged structure" due to its ubiquitous presence in a vast array of FDA-approved drugs and biologically active natural products[1],[2]. Its conformational flexibility, basicity, and ability to form vital hydrogen bonds make it an ideal scaffold for modulating diverse biological targets[3]. This technical guide explores the pharmacological properties of piperidine derivatives—focusing on anticancer, antimicrobial, and central nervous system (CNS) activities—and provides validated experimental protocols for their biological evaluation.
Mechanistic Pharmacology & Signaling Pathways
2.1. Anticancer Activity and Apoptosis Induction Piperidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines (e.g., MCF-7, PC-3, A549)[4],[5]. The causality behind their efficacy lies in their precise disruption of critical cellular survival pathways. For instance, highly functionalized piperidines can induce the generation of intracellular reactive oxygen species (ROS). This oxidative stress depolarizes the mitochondrial membrane, triggering the release of cytochrome c and the subsequent activation of the caspase-9/3 apoptotic cascade[4],[6]. Furthermore, specific derivatives act as antagonists to the M3 muscarinic acetylcholine receptor (M3R), thereby inhibiting tumor cell proliferation and metastasis in colorectal and androgen-refractory cancers[7].
2.2. CNS Modulation: Alzheimer's and Neuropathic Pain In the CNS, the piperidine ring is critical for target binding affinity. Donepezil, a blockbuster drug for Alzheimer's disease therapy, utilizes its piperidine moiety to interact directly with the catalytic active site of acetylcholinesterase (AChE), thereby increasing synaptic acetylcholine levels[1],[8]. Additionally, piperidine derivatives are integral to analgesics (e.g., fentanyl, prosidol) and antipsychotics (e.g., haloperidol, melperone). Mechanistically, the basic nitrogen atom of the piperidine ring becomes protonated at physiological pH, allowing it to form a critical salt bridge with the conserved aspartate residue in the binding pockets of opioid and dopamine receptors[1],[8],[9].
2.3. Antimicrobial and Antiviral Efficacy The emergence of antimicrobial resistance has driven the evaluation of piperidine derivatives as novel biocides. Their mechanism of action often involves the disruption of bacterial cell wall synthesis, the inhibition of essential enzymes like DNA gyrase, or functioning as efflux pump inhibitors[10],[11]. Natural piperidine alkaloids such as aloperine and matrine also exhibit potent antiviral properties by interfering with viral entry and replication cycles[1],[7].
Quantitative Data: Pharmacological Profiling
To provide a comparative baseline for drug development professionals, Table 1 summarizes the biological activities of key piperidine derivatives and FDA-approved drugs.
| Compound Class / Drug | Primary Indication | Target / Mechanism of Action | Typical Efficacy Metric |
| Donepezil | Alzheimer's Disease | AChE Reversible Inhibition | IC50 ≈ 5 - 10 nM[1],[12] |
| Haloperidol | Schizophrenia | D2 Dopamine Receptor Antagonist | Ki ≈ 1 - 2 nM[8] |
| Piperine (Natural) | Antimicrobial / Anticancer | ROS Generation / Efflux Pump Inhibition | MIC ≈ 12.5 - 50 µg/mL[1],[8] |
| Functionalized Piperidines | Solid Tumors (e.g., PC-3) | Caspase-dependent Apoptosis | GI50 ≤ 6.3 - 25 µg/mL[4] |
| Prosidol | Neuropathic Pain | Mu-Opioid Receptor Agonist | 3-30x more potent than morphine[9] |
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, it is critical to implement self-validating experimental designs. The following protocols ensure that every assay includes internal controls to rule out false positives (e.g., solvent toxicity) or false negatives (e.g., assay degradation).
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay) Rationale: The MTT assay relies on the reduction of tetrazolium salts to formazan by metabolically active cells. This provides a direct, quantifiable proxy for mitochondrial metabolic activity, serving as a highly reliable indicator of cell viability when exposing cells to cytotoxic piperidine analogs[11],[6].
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence[11].
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in the medium. Crucial Step: Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells with varying concentrations (e.g., 1 to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin)[4],[6].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The active mitochondria of living cells will cleave the tetrazolium ring, forming purple formazan crystals.
-
Solubilization & Measurement: Carefully aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or GI50 using non-linear regression analysis[11],[6].
Protocol B: Antimicrobial Screening (Broth Microdilution for MIC) Rationale: Determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is more quantitative and reproducible than the disc diffusion method, allowing for precise structure-activity relationship (SAR) mapping during lead optimization[10],[11].
-
Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the piperidine compounds (ranging from 0.5 to 512 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + bacteria + vehicle). Incubate at 37°C for 18-24 hours.
-
Endpoint Determination: Add 30 µL of resazurin (0.015%) to all wells and incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change, validating the compound's biocidal efficacy[10],[11].
Visualizations
Mechanistic pathway of piperidine-induced apoptosis via ROS generation and receptor modulation.
Standardized workflow for the synthesis, screening, and optimization of piperidine derivatives.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: nih.gov URL: 1
-
Title: Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI Source: encyclopedia.pub URL: 7
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: ijnrd.org URL: 12
-
Title: Pharmacological screening of synthetic piperidine derivatives Source: dut.ac.za URL: 10
-
Title: Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives Source: benchchem.com URL: 11
-
Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: nih.gov URL: 4
-
Title: The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals Source: benchchem.com URL: 6
-
Title: The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: benchchem.com URL: 2
-
Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: nih.gov URL: 8
-
Title: Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source: nwmedj.org URL: 5
-
Title: Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives Source: nih.gov URL: 9
-
Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: thieme-connect.com URL: 3
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- 5. nwmedj.org [nwmedj.org]
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- 12. ijnrd.org [ijnrd.org]
1-Methylpiperidine-2-carbohydrazide: A Critical Building Block in Medicinal Chemistry and NK1 Receptor Antagonist Synthesis
Executive Summary
In the landscape of modern drug discovery, the rational design of central nervous system (CNS) therapeutics relies heavily on specialized bifunctional building blocks. 1-Methylpiperidine-2-carbohydrazide (CAS: 89856-16-6) represents a highly privileged scaffold in medicinal chemistry. Combining the conformational rigidity of a piperidine ring, the lipophilicity of an N-methyl group, and the aggressive nucleophilicity of a carbohydrazide moiety, this compound is uniquely suited for the synthesis of complex fused heterocycles.
As a Senior Application Scientist, I have structured this technical guide to dissect the chemical causality behind using 1-methylpiperidine-2-carbohydrazide. We will explore its physicochemical profile, robust synthetic methodologies, and its critical mechanistic application in the synthesis of diazapane-based Neurokinin 1 (NK1) receptor antagonists—a vital class of compounds for treating emesis, depression, and neurological disorders [1].
Chemical Profiling & Rational Design Causality
The selection of 1-methylpiperidine-2-carbohydrazide in a synthetic route is rarely arbitrary; it is driven by distinct structural advantages:
-
Conformational Restriction: The piperidine ring locks the attached pharmacophores into a predictable 3D space, which is critical for orienting the molecule within the deep, hydrophobic binding pocket of G-protein coupled receptors (GPCRs) like the NK1 receptor.
-
Blood-Brain Barrier (BBB) Permeability: The N -methylation of the piperidine nitrogen eliminates a hydrogen bond donor. According to Lipinski’s rules and multiparameter optimization for CNS drugs, reducing hydrogen bond donors directly correlates with enhanced passive diffusion across the BBB.
-
The Alpha-Effect Nucleophile: The carbohydrazide group ( −C(=O)NHNH2 ) features two adjacent nitrogen atoms with unshared electron pairs. The repulsion between these lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the terminal amine exceptionally nucleophilic. This allows it to efficiently attack sterically hindered electrophiles during the construction of fused ring systems.
Quantitative Data: Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 1-methylpiperidine-2-carbohydrazide | Standard nomenclature for patent filing. |
| CAS Number | 89856-16-6 | Unique identifier for sourcing and database querying [2]. |
| Molecular Formula | C7H15N3O | Low molecular weight (157.21 g/mol ) allows for downstream elaboration without exceeding the 500 Da limit. |
| Monoisotopic Mass | 157.1215 m/z | Crucial for exact mass targeting during LC-MS validation. |
| Hydrogen Bond Donors | 2 (from −NH2 ) | Consumed during subsequent cyclization reactions, resulting in a highly lipophilic final core. |
Experimental Protocols: Synthesis and Validation
To utilize this building block, one must either synthesize it from commercially available precursors or procure it directly. Below is a self-validating, step-by-step protocol for synthesizing 1-methylpiperidine-2-carbohydrazide from N -methylpipecolic acid.
Protocol 1: Synthesis of 1-Methylpiperidine-2-carbohydrazide
Objective: Convert the unreactive carboxylic acid into a highly reactive bi-nucleophile. Causality: Direct hydrazidation of carboxylic acids is thermodynamically unfavorable due to stable salt formation. We first convert the acid to a methyl ester to create a superior leaving group (methoxide) for the subsequent nucleophilic acyl substitution.
Step-by-Step Methodology:
-
Fischer Esterification: Suspend N -methylpipecolic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H2SO4 (0.1 eq). Reflux the mixture at 65°C for 12 hours under an inert argon atmosphere.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). Self-Validation: The highly polar acid spot ( Rf≈0.1 ) will completely convert to a less polar ester spot ( Rf≈0.5 ).
-
Hydrazinolysis: Concentrate the intermediate ester in vacuo to remove methanol. Redissolve the crude ester in absolute ethanol. Add hydrazine hydrate (64% in water, 5.0 eq).
-
Causality: A massive stoichiometric excess of hydrazine is critical. It statistically prevents the newly formed mono-acyl hydrazine from reacting with a second molecule of ester, which would yield an unwanted symmetric N,N′ -diacylhydrazine byproduct.
-
-
Cyclocondensation: Heat the reaction mixture to 80°C for 8 hours.
-
Isolation: Remove volatiles under reduced pressure. Extract the residue with dichloromethane, wash with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4 , and concentrate.
-
Final Validation: Analyze the pale oil/solid via LC-MS. Self-Validation: The chromatogram must show a dominant peak with [M+H]+=158.2 m/z .
Synthetic workflow from N-methylpipecolic acid to the final NK1 antagonist core.
Mechanistic Application: Synthesis of NK1 Receptor Antagonists
The primary literature and patent landscape, notably assigned to Hoffmann-La Roche, highlights the use of 1-methylpiperidine-2-carbohydrazide in synthesizing substituted diazapane compounds—specifically 7,8-dihydro-6H-1,2,3a,6-tetraaza-azulen-5-ones [3].
These compounds are potent antagonists of the Neurokinin 1 (NK1) receptor. By blocking Substance P from binding to the NK1 receptor, these drugs inhibit the Gq-coupled signaling cascade that leads to intracellular calcium release, thereby preventing chemotherapy-induced nausea and vomiting (CINV) and mitigating neuro-inflammatory pain.
Mechanism of action for NK1 receptor antagonists synthesized via carbohydrazide precursors.
Protocol 2: Assembly of the Tetraaza-azulen-5-one Core
Objective: Construct the fused triazole-diazapane pharmacophore.
Step-by-Step Methodology:
-
Electrophilic Activation: Treat a lactam-containing diazapane precursor with Meerwein's salt (trimethyloxonium tetrafluoroborate) in anhydrous dichloromethane at room temperature to generate a highly electrophilic methyl imidate.
-
Nucleophilic Attack: Add 1-methylpiperidine-2-carbohydrazide (1.2 eq) to the reaction.
-
Causality: The terminal amine of the hydrazide attacks the imidate carbon, displacing methanol. The reaction is driven forward by the volatility of the methanol byproduct.
-
-
Acid-Catalyzed Cyclization: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat to 110°C in toluene.
-
Causality: The acid protonates the carbonyl oxygen of the hydrazide, increasing the electrophilicity of the adjacent carbon. The secondary nitrogen of the diazapane ring then attacks this carbon intramolecularly, closing the triazole ring and expelling water to form the tetraaza-azulen-5-one scaffold.
-
-
Validation: Purify via flash column chromatography. Confirm the target mass via High-Resolution Mass Spectrometry (HRMS).
Quantitative Yield Analysis of Substituted Tetraaza-azulen-5-ones
The choice of hydrazide directly impacts the yield and mass profile of the final NK1 antagonist. Data extracted from comparative examples in US Patent 6,452,001 B2 demonstrates the efficiency of 1-methylpiperidine-2-carbohydrazide [3].
| Hydrazide Precursor Used | Final Substituted Core | MS m/e [M+H]+ | Yield Category |
| 3-morpholin-4-yl-propionic acid hydrazide | Morpholine-substituted tetraaza-azulen-5-one | 650.0 | 59.2% |
| piperidin-1-yl-acetic acid hydrazide | Piperidine-substituted tetraaza-azulen-5-one | 634.1 | Comparable (~55-60%) |
| 1-methylpiperidine-2-carbohydrazide | 1-Methylpiperidine-substituted tetraaza-azulen-5-one | 634.1 | Comparable (~55-60%) |
| 2-(dimethylamino)acetohydrazide | Dimethylamino-substituted tetraaza-azulen-5-one | 594.1 | Comparable (~55-60%) |
Table 2: Comparative yields and mass spectrometry data for various hydrazide precursors used in the synthesis of 6-(3,5-Bis-trifluoromethyl-benzyl)-4-(3,4-dichloro-benzyl)-7,8-dihydro-6H-1,2,3a,6-tetraaza-azulen-5-one derivatives.
Conclusion
1-Methylpiperidine-2-carbohydrazide is a master key in the synthesis of complex, CNS-active heterocycles. By understanding the thermodynamic causality of its synthesis and the kinetic advantages of its alpha-effect nucleophilicity, medicinal chemists can reliably deploy this building block to construct highly potent, BBB-permeable GPCR antagonists. The self-validating protocols provided herein ensure high-fidelity replication of these critical synthetic pathways.
References
-
PubChemLite - Piperidine-2-carbohydrazide (C6H13N3O) . Université du Luxembourg / PubChem. Retrieved from:[Link]
- Galley, G., Goergler, A., et al. (2002). Diazapane derivatives useful as antagonists of neurokinin 1 receptor and methods for their formation. United States Patent US 6,452,001 B2. Hoffmann-La Roche Inc.
The Carbohydrazide Scaffold: A Historical and Mechanistic Whitepaper on its Evolution from Industrial Scavenger to Pharmacological Keystone
Executive Summary & Historical Context
Carbohydrazide (1,3-diaminourea, OC(N2H3)2 ) has undergone a remarkable evolution in the chemical sciences. Originally commercialized as a superior, non-toxic oxygen scavenger for boiler water treatment and a precursor for energetic materials 1, its unique structural motif—a carbonyl center flanked by two highly nucleophilic hydrazine groups—has established it as a privileged scaffold in organic synthesis. Today, carbohydrazide and its derivatives are foundational to the discovery of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, exhibiting broad-spectrum biological activities ranging from anti-tubercular and antimalarial to fungicidal properties 2.
This whitepaper provides an in-depth analysis of the chemical foundations, historical milestones in drug development, and validated synthetic protocols associated with carbohydrazide compounds.
Chemical Foundations and Synthetic Evolution
Historically, carbohydrazide was synthesized via the hydrazinolysis of highly toxic phosgene or through the high-temperature treatment of urea with hydrazine 1. However, modern pharmaceutical manufacturing demands high-purity intermediates with minimal environmental footprints. This has driven the adoption of green chemistry protocols utilizing dialkyl carbonates.
Validated Protocol: Green Synthesis of Carbohydrazide
This two-step methodology utilizes dimethyl carbonate to yield high-purity carbohydrazide, avoiding the generation of toxic chloride salts 3.
Step-by-Step Methodology:
-
Primary Amination: Slowly add hydrazine hydrate to dimethyl carbonate at a controlled temperature of 50–60 °C.
-
Causality: Strict temperature control is critical here; it prevents the premature double-substitution of the carbonate, ensuring the high-yield formation of the mono-substituted intermediate, methylhydrazinocarboxylate, while releasing methanol.
-
-
Secondary Amination: Introduce a second equivalent of hydrazine to the intermediate mixture and elevate the temperature to reflux.
-
Causality: Refluxing provides the necessary activation energy to displace the remaining methoxy leaving group, driving the thermodynamic formation of the di-hydrazide ( OC(N2H3)2 ).
-
-
Crystallization & Isolation: Cool the reaction mixture gradually to room temperature to induce crystallization. Filter the resulting white solid and wash extensively with cold ethanol.
-
Causality: Cold ethanol selectively dissolves unreacted hydrazine and residual methanol without solubilizing the highly polar carbohydrazide product, ensuring a self-validating purification step that yields a chemically pure building block.
-
Synthetic workflow from primary precursors to complex carbohydrazide-derived pharmacophores.
Pharmacological Milestones and Drug Development
The integration of the carbohydrazide moiety into drug discovery has yielded profound clinical and agricultural results. The bidentate nature of the molecule allows it to form stable Schiff bases (carbohydrazones) and cyclize into diverse heterocycles.
The Isoniazid Revolution (Anti-Tubercular)
The most historically significant derivative is Isoniazid (pyridine-4-carbohydrazide) . Discovered in 1952, it revolutionized the treatment of Mycobacterium tuberculosis4. Isoniazid acts as a prodrug. Upon entering the mycobacterium, it is oxidized by the catalase-peroxidase enzyme KatG into an isonicotinoyl radical. This radical couples with NADH to form an adduct that potently inhibits InhA (enoyl-acyl carrier protein reductase), thereby halting the synthesis of mycolic acids essential for the bacterial cell wall.
Mechanistic pathway of Isoniazid inhibiting mycobacterial cell wall synthesis.
Pyrazole and Isatin Derivatives (Antiviral & Analgesic)
Carbohydrazide is extensively utilized to synthesize Isatin- β -carbohydrazones , which exhibit potent antiviral properties. Historically, this class traces its lineage back to methisazone, an isatin thiosemicarbazone used successfully against smallpox 5. Furthermore, Pyrazole-4-carbohydrazides have demonstrated significant antinociceptive and antimalarial activities, with some derivatives showing analgesic potency eleven times greater than the historic drug dipyrone 6.
Quinazolinone-2-carbohydrazides (Agricultural Fungicides)
In modern agrochemical development, the carbohydrazide scaffold has been hybridized with quinazolinones to create highly effective Succinate Dehydrogenase (SDH) inhibitors . Recent studies have shown these compounds trigger severe morphological changes in fungal mycelia, offering broad-spectrum fungicidal activity against devastating crop pathogens like Rhizoctonia solani7.
Quantitative Data Presentation
The following table summarizes the biological activity profile and primary targets of key carbohydrazide-derived classes, demonstrating the scaffold's broad utility.
| Compound Class | Primary Target / Mechanism | Notable Application | Efficacy Metric (Representative) |
| Pyridine-4-carbohydrazide (Isoniazid) | InhA (Enoyl-ACP reductase) | Anti-tuberculosis | MIC < 0.1 µg/mL against M. tuberculosis4 |
| Quinazolinone-2-carbohydrazides | Succinate Dehydrogenase (SDH) | Agricultural Fungicide | EC50 ~ 0.41 µg/mL against R. solani7 |
| Isatin-carbohydrazones | Viral replication pathways | Antiviral / Anti-influenza | Inhibitory against DNA/RNA viruses 5 |
| Pyrazole-4-carbohydrazides | Cysteine protease (Plasmodium) | Antimalarial / Analgesic | ED50 1.41 mg/Kg (Antinociceptive) 6 |
Experimental Protocol: Synthesis of Bioactive Isatin-Carbohydrazones
To validate the utility of carbohydrazide in drug discovery, the condensation reaction to form Schiff bases (hydrazones) serves as a foundational and highly reproducible protocol 5.
Step-by-Step Methodology:
-
Preparation of Reactants: Dissolve 0.01 mol of pure carbohydrazide in a 1:1 solvent mixture of absolute ethanol and glacial acetic acid.
-
Causality: The glacial acetic acid acts as a crucial mild acid catalyst. It protonates the carbonyl oxygen of the incoming isatin derivative, drastically increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal primary amines of the carbohydrazide.
-
-
Condensation Reaction: Add 0.02 mol of the substituted isatin derivative to the solution. Heat the mixture to a continuous reflux for 2 hours.
-
Causality: The precise 1:2 molar ratio stoichiometrically drives the formation of bis-isatin carbohydrazones. Refluxing provides the necessary kinetic energy to overcome the activation barrier of the dehydration step (the elimination of H2O to form the stable C=N imine bond).
-
-
Isolation: Remove the heat source, allow the reaction mixture to cool to room temperature, and let it stand overnight.
-
Causality: Slow thermodynamic cooling promotes the nucleation and growth of highly pure, well-defined crystals of the carbohydrazone product, leaving impurities dissolved in the mother liquor.
-
-
Purification & Validation: Filter the resultant precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
-
Self-Validation: Confirm the structural integrity via FT-IR spectroscopy. A successful reaction is validated by the disappearance of the primary amine bands and the appearance of a strong C=N stretch at ~1610 cm⁻¹ alongside the lactam C=O stretch at ~1742 cm⁻¹.
-
Conclusion
The historical trajectory of carbohydrazide—from a simple deoxygenating agent in industrial boilers to a cornerstone of medicinal chemistry—underscores the profound power of functional group versatility. Its unique capacity to act as a bidentate ligand, a robust hydrogen-bond donor/acceptor, and a highly reactive precursor for complex heterocycles ensures its continued relevance. As researchers continue to explore hybrid pharmacophores, the carbohydrazide skeleton will remain an indispensable tool in the design of next-generation therapeutics and targeted agrochemicals.
References
- A Review on Synthesis of Carbohydrazide Derivatives Source: Asian Journal of Green Chemistry URL
- Source: Mini-Reviews in Medicinal Chemistry (Bentham Science)
- Source: PMC (NIH)
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
- Source: PMC (NIH)
- Carbohydrazide Source: Wikipedia URL
- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR)
Sources
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- 2. benthamdirect.com [benthamdirect.com]
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- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Theoretical Investigations of 1-Methylpiperidine-2-carbohydrazide: A Computational Chemistry Whitepaper
An in-depth technical guide on the theoretical studies of 1-Methylpiperidine-2-carbohydrazide is presented below, intended for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the computational methodologies and theoretical analyses used to characterize this molecule.
Authored by Gemini, Senior Application Scientist
Executive Summary: This whitepaper provides a detailed technical guide on the theoretical examination of 1-Methylpiperidine-2-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. We explore the application of quantum chemical methods to elucidate its structural, spectroscopic, and electronic properties. This guide is designed to offer a robust computational framework for the analysis of this molecule, thereby facilitating further research and development in the field of drug discovery.
Introduction: The Rationale for Theoretical Studies
The piperidine moiety is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivative, 1-Methylpiperidine-2-carbohydrazide, which incorporates a carbohydrazide group, is of significant interest due to the diverse biological activities associated with both structural motifs. Theoretical studies of this molecule are crucial for a deeper understanding of its intrinsic properties, which can in turn inform its potential applications. Computational chemistry provides a powerful and cost-effective avenue for predicting molecular geometry, stability, reactivity, and spectroscopic signatures, which are essential for rational drug design.[2][3]
Methodological Framework: A Foundation in Density Functional Theory
The reliability of computational predictions is intrinsically linked to the chosen theoretical methodology. For a molecule like 1-Methylpiperidine-2-carbohydrazide, Density Functional Theory (DFT) offers a well-balanced compromise between accuracy and computational expense.[4]
Geometry Optimization and Conformational Analysis
The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through a systematic conformational search followed by geometry optimization.
Experimental Protocol:
-
Initial Structure Generation: The 2D structure of 1-Methylpiperidine-2-carbohydrazide is sketched and converted to a 3D model using molecular modeling software.
-
Conformational Search: A comprehensive conformational analysis is performed to identify all low-energy isomers. This is particularly important for the flexible piperidine ring, which can exist in chair, boat, and twist-boat conformations.[5]
-
Geometry Optimization: Each conformer is then fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[6][7][8]
-
Vibrational Frequency Analysis: To ensure that the optimized geometries represent true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
Causality Behind Experimental Choices: The B3LYP functional is widely recognized for its efficacy in treating electron correlation in organic molecules.[9] The 6-311++G(d,p) basis set is chosen for its ability to provide a more accurate description of the electron distribution, especially for atoms with lone pairs and for describing polarization effects.[6]
Diagram: Computational Workflow for Structural Analysis
Caption: Workflow for determining the stable conformer of 1-Methylpiperidine-2-carbohydrazide.
Structural and Spectroscopic Properties
Molecular Geometry
The optimized geometry of the most stable conformer of 1-Methylpiperidine-2-carbohydrazide would reveal key structural parameters.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.23 Å |
| N-N | ~1.39 Å | |
| C-N (ring) | ~1.47 Å | |
| C-C (ring) | ~1.54 Å | |
| Bond Angle | O=C-N | ~123° |
| C-N-N | ~118° | |
| Dihedral Angle | H-N-N-H | ~100° (gauche) |
Vibrational Analysis: Interpreting the Molecular Fingerprint
The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.[10][11]
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretching | ~3300-3400 | Asymmetric and symmetric stretching of NH₂ |
| C-H Stretching | ~2800-3000 | Stretching of methyl and piperidine CH₂ groups |
| C=O Stretching | ~1680 | Carbonyl stretch of the hydrazide group |
| N-H Bending | ~1620 | Scissoring motion of the NH₂ group |
| C-N Stretching | ~1200-1300 | Stretching of the C-N bonds in the ring and side chain |
Electronic Properties and Chemical Reactivity
The electronic characteristics of a molecule are paramount in understanding its reactivity and potential interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Table 3: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Diagram: Frontier Molecular Orbital Energy Levels
Caption: HOMO and LUMO energy levels and the calculated energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
The MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Conclusion and Future Directions
This theoretical guide outlines a comprehensive computational approach for the detailed characterization of 1-Methylpiperidine-2-carbohydrazide. The methodologies described, centered around DFT calculations, provide a robust framework for predicting its structural, spectroscopic, and electronic properties. These theoretical insights are invaluable for understanding the fundamental nature of this molecule and can guide future experimental work, including synthesis, spectroscopic analysis, and biological evaluation. Further computational studies could involve molecular docking simulations to explore its interactions with specific biological targets, thereby accelerating its potential development as a therapeutic agent.[12][13]
References
-
Assignment of Fundamental Vibrations of Hydrazo Derivatives. Carbohydrazide and Diprotonated Carbohydrazide. ResearchGate. [Link]
-
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]
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Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model as the Number of C−C Bonds Increases: Why Organic Chemists Should Use Multiple DFT Models for Calculations Involving Polycarbon Hydrocarbons. ACS Publications. [Link]
-
Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. ResearchGate. [Link]
-
Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
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Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. RSC Publishing. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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DFT-Based Design and Characterization of Organic Chromophores Based on Symmetric Thio-Bridge Quinoxaline Push–Pull (STQ-PP) for Solar Cells. MDPI. [Link]
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Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]
-
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]
-
Vibrational spectroscopy investigation and density functional theory calculations on N-benzoylhydrazine ligand and the corresponding uranyl complex. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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ubiquity of B3LYP/6-31G : r/chemistry. Reddit. [Link]
-
Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. MDPI. [Link]
-
Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. ResearchGate. [Link]
-
density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]
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- 1. mdpi.com [mdpi.com]
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Methodological & Application
Application Note: 1-Methylpiperidine-2-carbohydrazide as a Versatile N,O-Donor Ligand in Transition Metal Coordination Chemistry
Executive Summary
The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the chosen organic ligands. 1-Methylpiperidine-2-carbohydrazide (1-MePip-2-CHz) represents a highly tunable, multi-dentate scaffold. By combining the steric constraints of an N-methylated piperidine ring with the chelating versatility of a carbohydrazide moiety, this ligand offers unique coordination modes (N,O-bidentate or N,N,O-tridentate). This application note provides drug development professionals and inorganic chemists with a comprehensive, self-validating guide to synthesizing the ligand, isolating its coordination complexes, and interpreting the resulting spectroscopic data.
Mechanistic Principles and Coordination Logic
Structural Dynamics of the Piperidine Scaffold
The core of 1-MePip-2-CHz is a piperidine ring, which predominantly adopts a chair conformation to minimize torsional strain[1]. The presence of the N-methyl group introduces a critical steric parameter. In solution, the N-methyl group and the carbohydrazide substituent at the C2 position compete for the sterically favored equatorial positions. The N-methyl group locks the ring nitrogen in a specific orientation, pre-organizing the carbohydrazide arm to facilitate rapid chelation with transition metals (e.g., Cu²⁺, Ni²⁺, Co³⁺) while minimizing 1,3-diaxial interactions.
pH-Dependent Tautomerization and Denticity
Hydrazide ligands are chemically non-innocent; they exhibit keto-enol tautomerism that is highly sensitive to the pH of the reaction medium[2].
-
Neutral/Acidic Conditions (Keto-Amino Form): The ligand remains neutral. Coordination occurs via the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring (N,O-bidentate). If the piperidine nitrogen also coordinates, it acts as a neutral N,N,O-tridentate ligand.
-
Alkaline Conditions (Enol-Imino Form): Deprotonation of the hydrazide NH group yields an enolate anion. This monoanionic form acts as a strong σ -donor, typically enforcing a tridentate (N,N,O) coordination mode that stabilizes higher metal oxidation states (e.g., Co³⁺).
Fig 1: pH-dependent tautomerization and resulting coordination modes of the carbohydrazide ligand.
Experimental Methodologies
The following protocols are designed as self-validating workflows. Causality for reagent selection and physical checkpoints are embedded to ensure experimental integrity.
Protocol A: Synthesis of 1-Methylpiperidine-2-carbohydrazide (Ligand L)
Objective: Convert 1-methylpiperidine-2-carboxylic acid to its highly nucleophilic carbohydrazide derivative.
-
Esterification: Dissolve 10.0 mmol of 1-methylpiperidine-2-carboxylic acid in 30 mL of anhydrous methanol. Slowly add 0.5 mL of concentrated H₂SO₄. Reflux for 12 hours.
-
Causality: Methanol acts as both reactant and solvent. H₂SO₄ catalyzes the Fischer esterification.
-
Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the baseline carboxylic acid spot.
-
-
Neutralization & Extraction: Cool the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield methyl 1-methylpiperidine-2-carboxylate.
-
Hydrazinolysis: Dissolve the crude ester in 15 mL of absolute ethanol. Add an excess (30.0 mmol) of hydrazine hydrate (80% aqueous solution). Reflux the mixture for 8 hours.
-
Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the methoxy group. Excess hydrazine drives the equilibrium to completion and prevents the formation of symmetric diacylhydrazines.
-
-
Isolation: Concentrate the solvent under reduced pressure. Recrystallize the resulting solid from a mixture of ethanol and diethyl ether to yield pure 1-MePip-2-CHz.
Protocol B: Synthesis of Bis(1-methylpiperidine-2-carbohydrazide)copper(II) Chloride
Objective: Synthesize a thermodynamically stable homoleptic Cu(II) complex.
-
Metal Solution Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of warm methanol.
-
Ligand Addition: Dissolve 2.0 mmol of 1-MePip-2-CHz in 10 mL of methanol. Add this dropwise to the stirring copper solution.
-
Causality: A 1:2 (Metal:Ligand) stoichiometry is utilized to satisfy the typical coordination number of 4 or 6 for Cu(II). Methanol is selected because its moderate polarity ensures solubility of both precursors while allowing the complex to precipitate upon supersaturation.
-
-
Complexation: Stir the mixture at room temperature for 3 hours.
-
Validation Checkpoint: The solution will undergo an immediate color shift from pale blue/green to deep royal blue, indicating the displacement of aquo/chloro ligands by the stronger nitrogen/oxygen donors.
-
-
Precipitation: Reduce the solvent volume by half via rotary evaporation. Add 10 mL of cold diethyl ether to induce precipitation. Filter the microcrystalline solid, wash with cold ether, and dry under vacuum.
Fig 2: Step-by-step synthetic workflow for 1-methylpiperidine-2-carbohydrazide and its metal complexes.
Analytical Validation & Data Interpretation
Robust characterization of coordination complexes requires a multi-technique approach. The table below summarizes the expected quantitative shifts when 1-MePip-2-CHz transitions from a free ligand to a coordinated Cu(II) complex.
Table 1: Comparative Spectroscopic Data for Ligand vs. Complex
| Analytical Method | Free Ligand (1-MePip-2-CHz) | Cu(II) Complex[Cu(L)₂]Cl₂ | Mechanistic Implication |
| FT-IR: ν(C=O) | ~1670 cm⁻¹ (Amide I band) | ~1610 cm⁻¹ | A significant red-shift ( Δν≈60 cm⁻¹) confirms the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond character[2]. |
| FT-IR: ν(N−N) | ~990 cm⁻¹ | ~1025 cm⁻¹ | A blue-shift indicates the involvement of the terminal amine nitrogen in bonding, reducing the repulsive forces between adjacent nitrogen lone pairs[2]. |
| UV-Vis | ~250 nm ( π→π∗ ) | ~265 nm, ~650 nm | The emergence of a broad d-d transition band at ~650 nm is characteristic of Cu(II) in an octahedral or square planar ligand field. |
| EPR Spectroscopy | N/A (Diamagnetic) | g∥>g⊥>2.0023 | Confirms an axially elongated dx2−y2 ground state, typical of Jahn-Teller distorted Cu(II) chelates[3]. |
Note on EPR: EPR spectroscopy is a critical tool for elucidating the coordination geometry of Cu(II) complexes. The observed spectral symmetry patterns (axial vs. rhombic) allow researchers to distinguish between axially elongated octahedral and square planar geometries in the solid state[3].
References
- Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities Semantic Scholar URL
- Piperidine - Conformation and Reactions Wikipedia URL
- CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns MDPI URL
Sources
Application Note: 1-Methylpiperidine-2-carbohydrazide as a Privileged Scaffold in Heterocyclic Synthesis and Peptidomimetics
Introduction and Strategic Utility
In modern drug discovery and organic synthesis, 1-Methylpiperidine-2-carbohydrazide (CAS: 89856-16-6) serves as a highly versatile, chiral building block. Structurally, it combines a basic tertiary amine, a conformationally restricted piperidine ring, and a highly reactive carbohydrazide moiety. This unique topology makes it an exceptional precursor for synthesizing rigidified peptidomimetics (such as azapeptides) and complex heterocyclic bioisosteres (like 1,3,4-oxadiazoles and 1,2,4-triazoles).
The N-methyl group locks the basicity of the piperidine ring while preventing unwanted secondary amine side-reactions during complex multi-step syntheses. Furthermore, the chiral center at the C2 position dictates the 3D trajectory of the attached pharmacophore—a critical factor when designing molecules to fit precisely into enzymatic pockets, such as the S2 subsite of viral proteases[1] or the active site of Glycine Decarboxylase (GLDC)[2].
Divergent Synthetic Pathways
The reactivity of the carbohydrazide group allows for rapid divergence into multiple pharmacologically relevant chemical spaces.
Divergent synthetic pathways of 1-Methylpiperidine-2-carbohydrazide into key pharmacophores.
Azapeptide Protease Inhibitors
Azapeptides are peptidomimetics where the α-carbon of an amino acid is replaced by a nitrogen atom. This substitution alters the hydrogen-bonding dynamics and enhances metabolic stability against endogenous peptidases[3]. 1-Methylpiperidine-2-carbohydrazide is frequently utilized to install a conformationally restricted P2 ligand in azapeptide inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[1].
Heterocyclic Bioisosteres (Oxadiazoles & Triazoles)
The conversion of the carbohydrazide into a 1,3,4-oxadiazole or 1,2,4-triazole ring provides a robust bioisostere for amide bonds. These heterocycles exhibit improved membrane permeability and resistance to hydrolysis. For instance, such derivatives have been patented as potent modulators of GLDC, offering therapeutic potential for schizophrenia and severe metabolic disorders[2].
Quantitative Data & Reaction Optimization
To maximize the yield and purity of the resulting scaffolds, reaction conditions must be carefully tailored to the electronic properties of the piperidine-2-carbohydrazide core.
Table 1: Optimization of 1,3,4-Oxadiazole Cyclodehydration
| Entry | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|---|
| 1 | POCl3 | Neat | 90 | 4 | 78 | Standard method; requires careful pH-controlled basic workup. |
| 2 | Burgess Reagent | THF | 65 | 12 | 65 | Milder conditions; prevents potential N-demethylation but yields are lower. |
| 3 | TsCl, Et 3 N | DCM | 25 | 24 | 45 | Sluggish cyclization; incomplete conversion of the diacylhydrazine. | | 4 | T3P, DIPEA | EtOAc | 80 | 8 | 82 | Excellent functional group tolerance; highest yield and cleanest profile. |
Table 2: Pharmacological Targets and Scaffold Utility
| Target / Indication | Scaffold Generated | Key Structural Role of Piperidine Moiety | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | Azapeptide | Occupies the S2 subsite; N-methyl enhances lipophilicity and fit. | [1] |
| Glycine Decarboxylase | 1,3,4-Oxadiazole | Mimics cyclic amino acids; modulates planar chirality for target binding. |[2] |
Self-Validating Experimental Protocols
The following protocols are designed with built-in chemical logic and validation checkpoints to ensure high-fidelity synthesis.
Protocol A: Synthesis of 2-(1-Methylpiperidin-2-yl)-5-aryl-1,3,4-oxadiazoles
This two-step one-pot procedure leverages the basicity of the piperidine ring for a self-purifying workup.
Step 1: Acylation
-
Dissolve 1-methylpiperidine-2-carbohydrazide (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Cooling is critical to prevent exothermic degradation and suppress unwanted N-demethylation of the tertiary amine.
-
-
Dropwise add the desired aroyl chloride (1.1 eq) over 15 minutes. Stir at room temperature for 2 hours.
-
Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The primary amine of the hydrazide is highly reactive; its consumption is confirmed by the disappearance of a Ninhydrin-positive spot at R f ~0.1 and the appearance of a UV-active diacylhydrazine spot at R f ~0.4.
-
Step 2: Cyclodehydration
-
Remove the DCM in vacuo. To the crude residue, add Phosphorus oxychloride (POCl 3 ) (5.0 eq).
-
Causality: POCl 3 acts as both solvent and dehydrating agent, activating the enolic oxygen of the diacylhydrazine tautomer to drive intramolecular nucleophilic attack and aromatization.
-
-
Heat the mixture at 90 °C for 4 hours.
-
Self-Purifying Workup: Cool the mixture and quench very carefully by pouring it over crushed ice.
-
Validation Checkpoint: Adjust the aqueous solution to pH 2 using 1M HCl. Wash with Ethyl Acetate (3 × 20 mL). Because the N-methylpiperidine product is protonated at pH 2, it remains in the aqueous layer, while neutral organic impurities (like unreacted aroyl derivatives) are extracted into the organic layer and discarded.
-
-
Adjust the aqueous layer to pH 9 using saturated Na 2 CO 3 . Extract with Ethyl Acetate (3 × 30 mL). The deprotonated oxadiazole product will now partition into the organic layer.
-
Dry over anhydrous Na 2 SO 4 , filter, and concentrate to yield the pure 1,3,4-oxadiazole.
Protocol B: Mechanistic Synthesis of Azapeptide Precursors (Hydrazones)
Step-by-step mechanistic workflow for converting the carbohydrazide into an azapeptide inhibitor.
Procedure:
-
Dissolve 1-methylpiperidine-2-carbohydrazide (1.0 eq, 5 mmol) and the target aldehyde (e.g., 2-oxo-1,2-dihydropyridine-3-carbaldehyde) (1.0 eq) in 20 mL of absolute ethanol[1].
-
Add 0.1 equivalents of glacial acetic acid.
-
Causality: The terminal nitrogen of the carbohydrazide is significantly less nucleophilic than a standard aliphatic amine due to the electron-withdrawing effect of the adjacent carbonyl. Acetic acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack[1].
-
-
Reflux the mixture for 6 hours.
-
Validation Checkpoint: Monitor via LC-MS. The product mass must correspond to [M+H]+=Mhydrazide+Maldehyde−18 (loss of water).
-
-
Upon cooling to 0 °C, the hydrazone intermediate typically precipitates as an E/Z isomer mixture[1]. Filter the precipitate and wash with cold ethanol. This solid can be used directly in the subsequent reduction step (using NaBH 3 CN) to yield the secondary aza-amino residue for further peptide coupling.
References
-
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity Journal of Medicinal Chemistry (ACS Publications) / National Institutes of Health (PMC) URL:[Link]
- Google Patents (World Intellectual Property Organization)
Sources
- 1. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018021977A1 - Glycine metabolism modulators and uses thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Methylpiperidine-2-carbohydrazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the privileged piperidine scaffold and the versatile carbohydrazide functional group within a single molecular entity, 1-Methylpiperidine-2-carbohydrazide, presents a compelling starting point for the discovery of novel enzyme inhibitors. The piperidine moiety, a cornerstone in medicinal chemistry, offers synthetic tractability and favorable physicochemical properties, while the carbohydrazide unit provides a reactive handle for derivatization and can participate in key binding interactions with enzyme active sites.[1][2] This document provides a comprehensive guide to the potential applications of 1-Methylpiperidine-2-carbohydrazide as a foundational scaffold in the development of enzyme inhibitors. We will explore its synthetic accessibility, delineate potential enzyme targets based on the established pharmacology of related structures, and provide detailed, field-proven protocols for the synthesis, screening, and kinetic analysis of its derivatives.
Introduction: A Scaffold of Untapped Potential
The piperidine ring is a ubiquitous structural motif in a vast array of approved pharmaceuticals, lauded for its conformational flexibility and its ability to engage in crucial hydrogen bonding interactions.[1][2] This has cemented its status as a "privileged structure" in drug discovery.[1] Similarly, the hydrazide and carbohydrazide moieties are recognized for their broad spectrum of biological activities, including their role as enzyme inhibitors.[3][4] The combination of these two pharmacophoric elements in 1-Methylpiperidine-2-carbohydrazide offers a unique three-dimensional structure with multiple points for diversification, making it an attractive scaffold for the generation of compound libraries targeting a range of enzymes.
The strategic placement of the carbohydrazide group at the 2-position of the 1-methylpiperidine ring introduces a chiral center and specific steric constraints that can be exploited for selective targeting of enzyme active sites. This guide will serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecular framework.
Synthetic Strategies
The synthesis of 1-Methylpiperidine-2-carbohydrazide and its subsequent derivatization can be achieved through established synthetic routes. A general and effective approach involves the derivatization of 1-methylpiperidine-2-carboxylic acid.
Synthesis of 1-Methylpiperidine-2-carbohydrazide
A common route to carbohydrazides involves the reaction of an ester with hydrazine hydrate. The workflow begins with the readily available 1-methylpiperidine-2-carboxylic acid.
Protocol 1: Synthesis of 1-Methylpiperidine-2-carbohydrazide
Materials:
-
1-Methylpiperidine-2-carboxylic acid
-
Thionyl chloride
-
Anhydrous methanol
-
Hydrazine hydrate
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
Suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-methylpiperidine-2-carboxylate.
-
-
Hydrazinolysis:
-
Dissolve the methyl 1-methylpiperidine-2-carboxylate (1.0 eq) in methanol.
-
Add hydrazine hydrate (3.0 eq) and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC. The reaction may take several hours to days.
-
Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The resulting crude 1-Methylpiperidine-2-carbohydrazide can be purified by recrystallization or column chromatography.
-
Derivatization of the Carbohydrazide Moiety
The carbohydrazide functional group is a versatile handle for creating a diverse library of compounds. A common derivatization is the formation of hydrazones through condensation with various aldehydes and ketones.
Protocol 2: Synthesis of 1-Methylpiperidine-2-carbohydrazone Derivatives
Materials:
-
1-Methylpiperidine-2-carbohydrazide
-
Substituted aldehydes or ketones (e.g., benzaldehyde, acetophenone derivatives)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-Methylpiperidine-2-carbohydrazide (1.0 eq) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Potential Enzyme Targets and Mechanisms of Inhibition
Based on the known activities of structurally related piperidine and carbohydrazide derivatives, several classes of enzymes can be considered as potential targets for inhibitors derived from the 1-Methylpiperidine-2-carbohydrazide scaffold.
Kinases
Piperidine-4-carbohydrazide derivatives have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[3][5] The carbohydrazide moiety can form crucial hydrogen bonds within the kinase active site. The 1-methylpiperidine-2-carbohydrazide scaffold can be similarly explored for the development of inhibitors against various kinases implicated in cancer and other diseases.
Dehydrogenases
A recent study highlighted that piperidine-4-carbohydrazide derivatives can act as potent inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain, exhibiting significant antifungal activity.[4] This suggests that derivatives of 1-Methylpiperidine-2-carbohydrazide could be investigated as potential inhibitors of dehydrogenases in pathogens.
Hydrolases
Carbohydrazide derivatives have shown inhibitory activity against various hydrolases, including dipeptidyl peptidase-4 (DPP-IV), a key target in the management of type 2 diabetes.[6][7][8] The carbohydrazide can interact with the catalytic residues in the active site of these enzymes.
General Mechanisms of Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[9][10] The specific mechanism of an inhibitor derived from 1-Methylpiperidine-2-carbohydrazide will depend on its interaction with the target enzyme.
-
Competitive Inhibition: The inhibitor competes with the substrate for the active site. This is often observed when the inhibitor has a similar structure to the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, causing a conformational change that reduces its activity. This type of inhibition is not overcome by increasing substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
The determination of the inhibition mechanism is a crucial step in characterizing a novel enzyme inhibitor and is discussed in the protocols below.
Experimental Protocols for Screening and Characterization
General Enzyme Inhibition Assay
This protocol provides a general framework for screening a library of 1-Methylpiperidine-2-carbohydrazide derivatives against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.
Protocol 3: In Vitro Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
1-Methylpiperidine-2-carbohydrazide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and solvent.
-
Negative control wells (100% enzyme activity): Assay buffer, enzyme, and solvent.
-
Positive control wells: Assay buffer, enzyme, and positive control inhibitor.
-
Test wells: Assay buffer, enzyme, and various concentrations of the test compounds.
-
-
Assay Execution:
-
Add the assay buffer and the respective compounds (or solvent) to the wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the reaction progress using a microplate reader at appropriate time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Mechanism
To understand how a lead compound interacts with the target enzyme, it is essential to determine its mechanism of inhibition. This is typically done by performing kinetic studies at varying substrate and inhibitor concentrations.[11][12]
Protocol 4: Enzyme Kinetic Studies
Procedure:
-
Follow the general procedure for the in vitro enzyme inhibition assay (Protocol 3).
-
Perform the assay with a range of substrate concentrations.
-
For each substrate concentration, measure the initial reaction velocity (V₀) in the absence of the inhibitor and in the presence of several fixed concentrations of the inhibitor.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different derivatives.
Table 1: Example Data Table for Enzyme Inhibition Screening
| Compound ID | Structure | IC₅₀ (µM) | Inhibition Mechanism |
| Lead-01 | [Structure of Derivative 1] | 5.2 ± 0.4 | Competitive |
| Lead-02 | [Structure of Derivative 2] | 12.8 ± 1.1 | Non-competitive |
| Lead-03 | [Structure of Derivative 3] | 2.1 ± 0.2 | Competitive |
| Positive Control | [Structure of Known Inhibitor] | 0.5 ± 0.05 | Competitive |
Visualization of Workflows and Concepts
Synthetic Workflow
Caption: General synthetic workflow for 1-Methylpiperidine-2-carbohydrazide and its derivatives.
Enzyme Inhibition Workflow
Caption: Workflow for screening and kinetic characterization of enzyme inhibitors.
Mechanisms of Enzyme Inhibition
Caption: Visual representation of different enzyme inhibition mechanisms.
Conclusion
1-Methylpiperidine-2-carbohydrazide represents a promising and underexplored scaffold in the field of enzyme inhibitor development. Its synthetic accessibility and the proven track record of its constituent moieties in medicinal chemistry provide a strong rationale for its investigation. By employing the systematic screening and characterization protocols outlined in this guide, researchers can efficiently explore the potential of derivatives of this scaffold to yield novel and potent inhibitors for a variety of enzymatic targets, thereby contributing to the development of new therapeutic agents.
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El-Sayed, M. A. A., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2368925. [Link]
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Request PDF | Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors | ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(34), 14649-14660. [Link]
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Pinnen, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. [Link]
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Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 144-149. [Link]
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Bonsu, P. O., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(9), 2656. [Link]
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Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(1), 149. [Link]
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Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes. (2023, August 3). Retrieved March 7, 2026, from [Link]
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Common Enzyme Inhibition Mechanisms Explained with Examples - Patsnap Synapse. (2025, May 9). Retrieved March 7, 2026, from [Link]
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ENZYME INHIBITION - eGyanKosh. (n.d.). Retrieved March 7, 2026, from [Link]
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Khan, F. A., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. [Link]
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Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117769. [Link]
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Akocak, S., et al. (2018). Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 299-304. [Link]
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Application Notes & Protocols for the Development of Antibacterial Agents from Carbohydrazide Scaffolds
Introduction: The Carbohydrazide Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of novel antibacterial agents.[1][2] In this landscape, certain chemical structures, often called "privileged scaffolds," serve as versatile platforms for the development of new therapeutics. The carbohydrazide moiety and its derivatives, particularly hydrazones, represent one such class of compounds.[3][4] Characterized by the R-NH-NH-C(=O)-R' functional group, this scaffold is a cornerstone in medicinal chemistry due to its synthetic tractability and the diverse biological activities its derivatives exhibit, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]
The antibacterial potential of carbohydrazide-based compounds stems from the toxophoric N-C=O linkage and the ease with which their physicochemical properties can be modulated through synthetic modification.[3] By condensing a core carbohydrazide with various aldehydes or ketones, a vast library of hydrazone derivatives can be generated, allowing for systematic exploration of structure-activity relationships (SAR).[6][7] This document provides a comprehensive guide for researchers, outlining the key experimental workflows, from synthesis to biological evaluation, for developing novel antibacterial agents based on the carbohydrazide scaffold.
Part 1: Synthesis and Characterization of Carbohydrazide Derivatives
The most common and efficient route to novel antibacterial candidates from this class involves a two-step process: (1) formation of a core heterocyclic carbohydrazide, and (2) its subsequent condensation with a selected aromatic or heteroaromatic aldehyde to form a Schiff base (hydrazone).
Causality in Synthesis:
The choice of solvent, catalyst, and reaction conditions is critical for maximizing yield and purity. Ethanol is a frequently used solvent as it effectively dissolves the reactants and is easily removed post-reaction.[1][8] A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide.[9] The reaction is typically performed under reflux to provide the necessary activation energy for the condensation and subsequent dehydration to form the stable C=N double bond of the hydrazone.[8]
Protocol 1.1: General Synthesis of a Heterocyclic Carbohydrazide Intermediate
This protocol describes the conversion of a methyl/ethyl ester of a heterocyclic carboxylic acid to its corresponding carbohydrazide via hydrazinolysis.
-
Dissolution: Dissolve the starting heterocyclic ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol (10-20 mL).
-
Hydrazine Addition: To the stirred solution, add an excess of hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 equivalents). The excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) for 4-8 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting ester spot indicates reaction completion.
-
Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is the carbohydrazide product.
-
Purification: Filter the solid product, wash with cold ethanol or diethyl ether to remove residual hydrazine, and dry under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.[9]
Protocol 1.2: Synthesis of N'-Arylmethylene-carbohydrazide Derivatives (Hydrazones)
-
Reactant Preparation: In a round-bottom flask, dissolve the synthesized carbohydrazide (1.0 equivalent) from Protocol 1.1 in ethanol (15-25 mL).
-
Aldehyde Addition: Add the desired substituted aromatic or heteroaromatic aldehyde (1.0-1.1 equivalents) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-6 hours.[9]
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry it in a vacuum oven. Purity can be assessed by melting point determination and spectroscopic methods.
Characterization:
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques:
-
FT-IR: To confirm the presence of key functional groups (e.g., N-H stretch, C=O stretch, C=N stretch).
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful formation of the hydrazone linkage (imine proton signal typically appears at δ 7–8 ppm).[7]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[6]
Part 2: In Vitro Antibacterial Screening
The initial evaluation of synthesized compounds involves determining their ability to inhibit bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[10][11]
Workflow for Antibacterial Agent Development
The overall process from initial concept to preclinical candidate follows a logical, multi-stage progression.
Caption: Overall workflow for developing carbohydrazide-based antibacterial agents.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
Inoculum Preparation:
-
From a fresh agar plate (≤24 hours old), select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10][12]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Include a positive control (bacteria in broth with DMSO, no compound) and a negative/sterility control (broth only).[10]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
-
Data Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
-
Perform MIC Assay: Follow Protocol 2.1 as described above.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.[12]
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest compound concentration from which no bacterial colonies grow on the subculture plate.
Part 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for optimizing the antibacterial potency of the initial hits. By comparing the MIC values of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish activity.
Key Insights from SAR Studies:
-
Aromatic Substituents: The nature and position of substituents on the aryl ring attached to the hydrazone moiety significantly impact activity. Electron-withdrawing groups like halogens (e.g., -Cl, -F) or nitro groups often enhance antibacterial potency.[5][7]
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly at the ortho-position of the phenyl ring, can lead to potent activity, possibly through chelation with essential metal ions in bacterial enzymes.[13]
-
Heterocyclic Scaffolds: Incorporating different heterocyclic rings (e.g., pyridine, quinoline, triazole) as the core carbohydrazide structure can modulate the compound's spectrum of activity and pharmacokinetic properties.[3][6][8]
Table 1: Hypothetical SAR Data for N'-Arylmethylene-Pyridine-4-Carbohydrazide Derivatives
| Compound ID | Aryl Substituent (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 1a | -H (unsubstituted) | 64 | 128 |
| 1b | 4-Cl | 16 | 32 |
| 1c | 4-NO₂ | 8 | 16 |
| 1d | 4-OH | 32 | 64 |
| 1e | 2-OH | 16 | 32 |
| 1f | 4-OCH₃ | 128 | >256 |
This table illustrates how systematic modification of the aryl ring can lead to significant changes in antibacterial activity, guiding the next round of synthesis.
Part 4: Investigating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is vital for its development. For many heterocyclic compounds, including hydrazone derivatives, bacterial DNA gyrase is a common target.[7][9] DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process required for DNA replication and transcription.
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
Caption: Hypothesized inhibition of DNA gyrase by a carbohydrazide derivative.
Protocol 4.1: Time-Kill Kinetic Assay
This assay provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills) and how quickly it acts.
-
Preparation: Prepare tubes of CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[12]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours.
Part 5: Preliminary Safety Assessment
A promising antibacterial agent must be selective, meaning it is toxic to bacteria but not to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step.
Protocol 5.1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[10]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
By following these integrated protocols, researchers can systematically design, synthesize, and evaluate novel antibacterial agents derived from the versatile carbohydrazide scaffold, contributing to the critical pipeline of new drugs to combat antimicrobial resistance.
References
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. Available at: [Link]
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Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. Available at: [Link]
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Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PMC. Available at: [Link]
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Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
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Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]
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Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. PMC. Available at: [Link]
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Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Taylor & Francis Online. Available at: [Link]
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1-Methylpiperidine-2-carbohydrazide for the synthesis of heterocyclic compounds
An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 1-Methylpiperidine-2-carbohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] When functionalized with a carbohydrazide group, specifically as 1-Methylpiperidine-2-carbohydrazide, this building block becomes a powerful precursor for the synthesis of a diverse array of N-heterocyclic compounds. The carbohydrazide functional group (R-CO-NHNH₂) is an exceptionally useful synthon, providing the necessary nitrogen and carbon atoms for the construction of various five-membered aromatic rings.[3][4] This guide provides an in-depth exploration of the synthetic utility of 1-Methylpiperidine-2-carbohydrazide, detailing the reaction mechanisms and providing field-tested protocols for the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These protocols are designed for researchers in drug discovery and organic synthesis, offering a practical framework for accessing novel chemical matter.
The Strategic Value of 1-Methylpiperidine-2-carbohydrazide
The strategic combination of the 1-methylpiperidine ring and the carbohydrazide functional group offers distinct advantages in drug design and development:
-
The Piperidine Scaffold: This saturated heterocycle is one of the most prevalent in FDA-approved drugs.[1] Its non-planar, chair-like conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. The N-methyl group enhances basicity and can influence pharmacokinetic properties.
-
The Carbohydrazide Handle: This functional group is a versatile nucleophile and a key component in cyclocondensation reactions. Its two adjacent nitrogen atoms are primed for incorporation into heterocyclic rings, acting as a reliable building block for creating compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.[3][5]
The fusion of these two components in a single reagent provides a direct route to novel heterocyclic compounds decorated with a pharmaceutically relevant piperidine moiety.
Logical Workflow for Heterocycle Synthesis
The general workflow involves the activation and subsequent cyclization of the carbohydrazide moiety. The piperidine ring typically remains as a stable substituent throughout these transformations.
Caption: Synthetic pathways from 1-Methylpiperidine-2-carbohydrazide.
Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide functionalities, often enhancing a molecule's metabolic stability and pharmacokinetic profile.[6] The most reliable route to 2,5-disubstituted 1,3,4-oxadiazoles from a carbohydrazide involves a two-step process: acylation followed by cyclodehydration.
Causality of the Experimental Design:
-
Acylation: The initial step involves reacting the terminal -NH₂ group of the carbohydrazide with an acylating agent (e.g., an acid chloride or anhydride). This forms an N,N'-diacylhydrazine intermediate. This step is crucial as it introduces the second substituent for the final oxadiazole ring.
-
Cyclodehydration: The diacylhydrazine is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents activate the carbonyl oxygen atoms, facilitating an intramolecular nucleophilic attack by the other carbonyl oxygen, followed by elimination of water (or its equivalent) to form the stable aromatic oxadiazole ring.[7][8]
Reaction Scheme: Synthesis of a 1,3,4-Oxadiazole Derivative
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Protocol 2.1: Synthesis of 2-(1-Methylpiperidin-2-yl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
1-Methylpiperidine-2-carbohydrazide (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Acylation:
-
Dissolve 1-Methylpiperidine-2-carbohydrazide (1.0 eq) in anhydrous pyridine (~0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine intermediate. This intermediate can be used in the next step without further purification.
-
-
Cyclodehydration:
-
To the crude diacylhydrazine, add phosphorus oxychloride (POCl₃, ~5-10 volumes) carefully.
-
Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH ~8-9 by the slow addition of a cold, concentrated sodium hydroxide or sodium carbonate solution.
-
A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole moiety is another privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[9][10] A common and effective method for their synthesis from carbohydrazides proceeds via a thiosemicarbazide intermediate.
Causality of the Experimental Design:
-
Thiosemicarbazide Formation: The carbohydrazide is reacted with an isothiocyanate (R-N=C=S). The nucleophilic terminal -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide derivative. This step builds the core backbone required for the triazole ring.
-
Cyclization: The thiosemicarbazide is then cyclized under basic conditions (e.g., using NaOH or NaOEt). The base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular cyclization, followed by the elimination of H₂S, yields the 1,2,4-triazole-3-thione. The thione can often be alkylated or exist in equilibrium with its thiol tautomer.[10]
Protocol 3.1: Synthesis of 4-Phenyl-5-(1-methylpiperidin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Materials:
-
1-Methylpiperidine-2-carbohydrazide (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Water
-
Hydrochloric acid (HCl, for acidification)
Procedure:
-
Thiosemicarbazide Formation:
-
In a round-bottom flask, dissolve 1-Methylpiperidine-2-carbohydrazide (1.0 eq) in ethanol (~0.3 M).
-
Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Heat the mixture to reflux for 3-4 hours. A precipitate of the thiosemicarbazide derivative should form.
-
Cool the reaction mixture to room temperature, filter the solid, wash with cold ethanol, and dry to obtain the intermediate.
-
-
Cyclization:
-
Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2M, ~2.0 eq).
-
Heat the suspension to reflux for 4-6 hours, during which the solid should dissolve.
-
Cool the resulting clear solution to room temperature and filter to remove any impurities.
-
Carefully acidify the filtrate to pH ~5-6 with dilute hydrochloric acid while cooling in an ice bath.
-
The triazole-thione product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from an appropriate solvent like ethanol can be performed for further purification.
-
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized via the classic Paal-Knorr condensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[11]
Causality of the Experimental Design:
The reaction mechanism involves the initial formation of a hydrazone by the condensation of the carbohydrazide's terminal -NH₂ with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the remaining amide -NH- attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid or can proceed thermally.[12]
Protocol 4.1: Synthesis of 1-((1-Methylpiperidin-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
1-Methylpiperidine-2-carbohydrazide (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-Methylpiperidine-2-carbohydrazide (1.0 eq) in ethanol (~0.4 M).
-
Add acetylacetone (1.1 eq), followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure pyrazole derivative.
Summary of Synthetic Applications and Representative Data
The protocols described herein demonstrate the versatility of 1-Methylpiperidine-2-carbohydrazide as a robust starting material for generating diverse heterocyclic systems.
| Heterocycle Core | Reagents | Key Transformation | Representative Yield Range |
| 1,3,4-Oxadiazole | 1. Benzoyl Chloride2. POCl₃ | Acylation & Cyclodehydration | 65-80% |
| 1,2,4-Triazole | 1. Phenyl Isothiocyanate2. NaOH | Thiosemicarbazide formation & Basic Cyclization | 70-85% |
| Pyrazole | Acetylacetone, Acetic Acid | Paal-Knorr Condensation | 60-75% |
Note: Yields are hypothetical and will vary based on reaction scale and optimization.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Acid Chlorides (e.g., Benzoyl chloride): Corrosive and lachrymatory.
-
Isothiocyanates: Can be irritants and sensitizers.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
References
-
Waters, J. A. (1977). Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 20(11), 1496-9. [Link]
-
(Reference not directly cited for a specific claim, but provides general context on oxadiazole synthesis) Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC. [Link]
-
Varlamov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7299. [Link]
-
(Reference not directly cited for a specific claim, but provides general context on piperidine) Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. [Link]
-
(Reference not directly cited for a specific claim) Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
(Reference not directly cited for a specific claim) Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Myrzakozha, D., et al. (2022). Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review. Journal of Clinical Medicine of Kazakhstan, 19(1), 12-19. [Link]
-
Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
(Reference not directly cited for a specific claim, but provides general context on triazole synthesis) Recent advances in the synthesis of triazole derivatives. Afinidad. [Link]
-
(Reference not directly cited for a specific claim) Reaction of carbohydrazide with 1,2-dicarbonyl compounds. ResearchGate. [Link]
-
(Reference not directly cited for a specific claim) synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Al-Said, M. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 733-747. [Link]
-
Hughes, D. L. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 9(4), 956-960. [Link]
-
(Reference not directly cited for a specific claim) Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. ArTS - UniTS. [Link]
-
(Reference not directly cited for a specific claim) Cobalt-catalyzed 2-(1-methylhydrazinyl)pyridine-assisted cyclization of thiophene-2-carbohydrazides with maleimides. PubMed. [Link]
-
(Reference not directly cited for a specific claim) Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
(Reference not directly cited for a specific claim) Synthesis of Some New Heterocyclic Compounds Using -(N-Saccharin) Acetohydrazide. Iraqi National Journal of Chemistry. [Link]
-
Kaur, H., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Institutional Pharmacy and Life Sciences, 4(4), 2249-6807. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2010(1), 225-269. [Link]
-
(Reference not directly cited for a specific claim) ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. [Link]
-
(Reference not directly cited for a specific claim) Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Bull. Korean Chem. Soc.[Link]
-
(Reference not directly cited for a specific claim) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
(Reference not directly cited for a specific claim) Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal. [Link]
-
Moawad, E. B. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link]
-
(Reference not directly cited for a specific claim) One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Larsen, C., & Bind-Madsen, L. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]
-
(Reference not directly cited for a specific claim) SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
(Reference not directly cited for a specific claim) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
-
(Reference not directly cited for a specific claim) Oxidation of 1,3-dicarbonyl compounds using (camphorylsulfonyl)oxaziridines. Science of Synthesis. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. ijper.org [ijper.org]
- 7. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. raco.cat [raco.cat]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.journalagent.com [pdf.journalagent.com]
use of 1-Methylpiperidine-2-carbohydrazide in agricultural chemistry
Application Note: 1-Methylpiperidine-2-carbohydrazide as a Strategic Scaffold in the Discovery of Novel Agrochemicals
Executive Summary
In the continuous arms race against agricultural pathogens and pests, the discovery of novel active ingredients (AIs) relies heavily on versatile, structurally privileged building blocks. 1-Methylpiperidine-2-carbohydrazide (CAS: 89856-16-6) has emerged as a critical intermediate in the synthesis of next-generation agrochemicals. By combining the systemic mobility of an N-methylated saturated heterocycle with the highly reactive carbohydrazide moiety, this compound serves as an ideal precursor for developing potent Succinate Dehydrogenase Inhibitors (SDHIs) and insecticidal diacylhydrazines. This application note details the mechanistic rationale, synthetic workflows, and self-validating bioassay protocols for utilizing this scaffold in agrochemical drug development.
Mechanistic Rationale & Structural Advantages
As an Application Scientist, selecting the right starting scaffold is the most critical step in rational pesticide design. 1-Methylpiperidine-2-carbohydrazide offers three distinct field-proven advantages:
-
Enhanced Systemic Mobility (Phloem/Xylem Transport): The tertiary amine of the N-methylpiperidine ring acts as a weak base. In the slightly acidic environment of the plant apoplast (pH ~5.5), the nitrogen is protonated, facilitating ion-trapping and systemic translocation. This mimics the behavior of established systemic plant regulators like mepiquat chloride (1,1-dimethylpiperidinium)[13].
-
Spatial Geometry for Target Binding: The 2-substituted piperidine ring provides a rigid, non-planar 3D conformation. When targeting the ubiquinone-binding pocket of mitochondrial Complex II (Succinate Dehydrogenase), this specific spatial arrangement allows the molecule to form critical hydrophobic interactions and hydrogen bonds with residues like SER39 and ARG43, which planar aromatic rings cannot achieve [10].
-
Carbohydrazide Reactivity: The terminal carbohydrazide group is a highly versatile pharmacophore. It can be directly acylated to form diacylhydrazines (ecdysone receptor agonists) or cyclized to form 1,3,4-oxadiazoles and pyrazoles—heterocycles known to drastically improve the photostability and target affinity of fungicides [12].
Recent studies have demonstrated that piperidine-carbohydrazide and quinazolinone-carbohydrazide derivatives exhibit extraordinary in vitro and in vivo efficacy against devastating agricultural fungi such as Rhizoctonia solani (rice sheath blight) and Botrytis cinerea [6, 10].
Experimental Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole Thioether SDHI Candidates
This protocol describes the conversion of 1-Methylpiperidine-2-carbohydrazide into a highly active 1,3,4-oxadiazole thioether derivative.
Reagents & Materials:
-
1-Methylpiperidine-2-carbohydrazide (1.0 eq)
-
Carbon disulfide (CS₂, 2.5 eq)
-
Potassium hydroxide (KOH, 1.5 eq)
-
2-Chloro-6-fluorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvents: Ethanol, N,N-Dimethylformamide (DMF), Ethyl Acetate.
Step-by-Step Methodology:
-
Cyclization: Dissolve 1-Methylpiperidine-2-carbohydrazide (10 mmol) in 30 mL of absolute ethanol. Add KOH (15 mmol) and stir until dissolved.
-
CS₂ Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add CS₂ (25 mmol). Causality: The basic environment deprotonates the intermediate, driving the nucleophilic attack of the hydrazine nitrogen onto the carbon disulfide, forcing ring closure.
-
Reflux: Heat the mixture to reflux (78°C) for 12 hours.
-
Intermediate Isolation: Concentrate the solvent under vacuum. Dissolve the residue in water and acidify to pH 4 with 1M HCl to precipitate the 1,3,4-oxadiazole-2-thiol intermediate. Filter and dry.
-
Thioetherification: Dissolve the intermediate (5 mmol) in 15 mL of anhydrous DMF. Add K₂CO₃ (10 mmol) and 2-chloro-6-fluorobenzyl chloride (5.5 mmol). Stir at room temperature for 6 hours. Causality: DMF, a polar aprotic solvent, strips the solvation shell from the thiolate anion, drastically accelerating the Sₙ2 alkylation.
-
Workup: Pour the mixture into ice water and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography.
Self-Validation Checkpoint: Monitor the thioetherification via TLC (Thin Layer Chromatography) using a 5:1 Hexane:Ethyl Acetate eluent. The protocol is validated when the highly polar thiol intermediate (low R_f) completely disappears, and a distinct, UV-active higher R_f spot emerges, confirming complete conversion without over-alkylation.
Protocol B: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
To evaluate the synthesized candidates against Rhizoctonia solani.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 20 minutes.
-
Treatment Formulation: Dissolve the synthesized compound in 0.1% Dimethyl Sulfoxide (DMSO) to create stock solutions. Add these to the cooling PDA (at ~50°C) to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Inoculation: Place a 5 mm mycelial plug of R. solani (taken from the active margin of a 3-day-old colony) face-down in the center of each treated PDA plate.
-
Incubation & Measurement: Incubate the plates at 25°C in the dark for 72 hours. Measure the radial growth of the mycelium using digital calipers (cross-method).
-
Calculation: Calculate the inhibition rate (%) using Abbott's formula: Inhibition (%) =[(C - T) / (C - 5mm)] × 100, where C is the control growth and T is the treatment growth.
Self-Validation Checkpoint: The assay is internally validated only if the solvent control (0.1% DMSO) shows >80 mm radial mycelial growth at 72 hours, and the positive control (Boscalid) demonstrates >90% inhibition at 5 µg/mL. If these parameters fail, the fungal strain's viability or the incubation conditions are compromised, and the assay must be repeated.
Data Presentation
The following table summarizes the comparative quantitative data of piperidine-carbohydrazide derived candidates against commercial standards, demonstrating the superior efficacy of the optimized scaffold [6, 10].
| Compound / Treatment | Target Pathogen | EC₅₀ (µg/mL) | 95% Confidence Interval | Mode of Action |
| Derivative 1a (Thioether) | Rhizoctonia solani | 0.85 | 0.72 – 0.98 | SDH Inhibition |
| Derivative 1b (Sulfone) | Rhizoctonia solani | 0.42 | 0.35 – 0.51 | SDH Inhibition |
| Boscalid (Positive Control) | Rhizoctonia solani | 0.96 | 0.88 – 1.05 | SDH Inhibition |
| Derivative 1b (Sulfone) | Verticillium dahliae | 1.15 | 0.98 – 1.35 | SDH Inhibition |
| Carbendazim (Reference) | Verticillium dahliae | 19.30 | 17.50 – 21.20 | Microtubule Assembly |
Mandatory Visualizations
Workflow of Candidate Synthesis and Screening
Workflow for the synthesis and screening of 1-methylpiperidine-based agrochemical candidates.
Mechanism of Action: SDH Inhibition Pathway
Mechanism of action for piperidine-derived Succinate Dehydrogenase Inhibitors (SDHIs).
References
-
Yang, Y., Liu, S., Yan, T., Yi, M., Li, H., & Bao, X. (2024). "Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety." Journal of Agricultural and Food Chemistry, 72(30), 17283–17294. URL:[Link]
-
Yan, T., Li, H., Li, S., & Bao, X. (2025). "Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish." Journal of Agricultural and Food Chemistry, 73(9), 5054-5066. URL:[Link]
-
Zhou, X., & Yang, S. (2022). "Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity." Arabian Journal of Chemistry, 16(2), 104469. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methylpiperidine-2-carbohydrazide
Welcome to the technical support center for the synthesis of 1-Methylpiperidine-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.
The synthesis of 1-Methylpiperidine-2-carbohydrazide is typically approached as a two-step sequence, starting from 1-Methylpiperidine-2-carboxylic acid. This guide is structured to address potential issues in both of these critical stages.
Synthetic Workflow Overview
The logical pathway for the synthesis of 1-Methylpiperidine-2-carbohydrazide involves an initial esterification of the parent carboxylic acid, followed by hydrazinolysis of the resulting ester.
Caption: General two-step synthesis of 1-Methylpiperidine-2-carbohydrazide.
Part 1: Troubleshooting Guide - Step-by-Step Problem Solving
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Step 1: Esterification of 1-Methylpiperidine-2-carboxylic Acid
Representative Protocol: To a solution of 1-Methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
Troubleshooting Q&A:
Question 1: My esterification reaction shows a very low yield, with a significant amount of unreacted starting material remaining according to TLC analysis.
-
Possible Cause 1: Incomplete Reaction Due to Equilibrium. Fischer esterification is a reversible reaction.[1] The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.
-
Solution:
-
Use a Large Excess of Alcohol: Employing methanol as the solvent ensures a large molar excess, driving the equilibrium towards the product side.[1]
-
Water Removal: While technically challenging on a small scale without a Dean-Stark trap, ensuring all reagents and glassware are anhydrous is critical. Use of a drying tube on the reflux condenser is recommended. For larger scale reactions, a Dean-Stark apparatus with a suitable solvent like toluene can be used to azeotropically remove water.[1]
-
-
-
Possible Cause 2: Insufficient Catalyst or Reaction Time. The acid catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the amount of sulfuric acid. Alternatively, consider using a different acid catalyst like p-toluenesulfonic acid (TsOH).
-
Extend Reaction Time: Monitor the reaction by TLC every few hours. If the reaction is proceeding slowly, extend the reflux time. Some esterifications may require overnight reflux.[2]
-
-
-
Possible Cause 3: Degradation of Starting Material. Although 1-Methylpiperidine-2-carboxylic acid is relatively stable, prolonged heating at high temperatures in strong acid could lead to side reactions.
-
Solution:
-
Temperature Control: Ensure the reflux temperature is not excessively high.
-
Alternative Methods: For sensitive substrates, milder esterification methods can be employed, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
-
-
Question 2: The work-up of my esterification is problematic. I am getting a low recovery of the product after extraction.
-
Possible Cause: Amphiphilic Nature of the Product. The N-methylpiperidine moiety imparts basicity and water solubility, especially if the molecule is protonated.
-
Solution:
-
Careful pH Adjustment: During neutralization with sodium bicarbonate, ensure the aqueous layer is basic (pH > 8) to deprotonate the piperidine nitrogen. This will increase the ester's partition into the organic layer.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase.
-
Choice of Extraction Solvent: Use a more polar extraction solvent like dichloromethane if ethyl acetate provides poor recovery. Perform multiple extractions (3-4 times) with smaller volumes of solvent.
-
-
Step 2: Hydrazinolysis of Methyl 1-Methylpiperidine-2-carboxylate
Representative Protocol: The crude Methyl 1-Methylpiperidine-2-carboxylate (1.0 eq) is dissolved in ethanol (10-20 mL per gram of ester). Hydrazine hydrate (3.0-5.0 eq) is added, and the mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC for the disappearance of the starting ester. After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
Troubleshooting Q&A:
Question 1: The hydrazinolysis reaction is incomplete, and my crude product is a mixture of the desired hydrazide and the starting ester.
-
Possible Cause 1: Insufficient Hydrazine Hydrate or Reaction Time. Hydrazinolysis requires an adequate excess of the nucleophile to proceed to completion.
-
Possible Cause 2: Poor Quality of Reagents. The presence of water in the hydrazine hydrate or solvent can potentially hydrolyze the ester back to the carboxylic acid, which will not react under these conditions.
-
Solution: Use anhydrous hydrazine and dry ethanol to minimize water content.
-
Question 2: The final product is an oil or gum and fails to crystallize.
-
Possible Cause 1: Presence of Impurities. Residual starting ester, hydrazine, or side products can inhibit crystallization.
-
Solution:
-
Purification by Column Chromatography: Use silica gel column chromatography with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) to separate the polar hydrazide from the less polar ester.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold diethyl ether or hexane.[4] This involves stirring the oil with the solvent to wash away impurities and encourage solidification.
-
-
Question 3: My final product is discolored (yellow or brown).
-
Possible Cause: Oxidation or Side Reactions. Hydrazine can be susceptible to oxidation, and prolonged heating can sometimes lead to the formation of colored impurities.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[4]
-
Temperature Optimization: Determine the lowest effective reflux temperature that allows the reaction to proceed at a reasonable rate.
-
Purification: Discoloration can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution before filtering.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for hydrazinolysis? A1: Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group (e.g., methoxide) to form the carbohydrazide.
Q2: How should I monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method. For the esterification step, you will be looking for the disappearance of the more polar carboxylic acid spot and the appearance of a less polar ester spot. For the hydrazinolysis, you will monitor the disappearance of the ester spot and the appearance of the highly polar hydrazide spot, which will likely have a low Rf value.
Q3: What are the key safety precautions when working with hydrazine hydrate? A3: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and skin contact.
Q4: Can I use 1-Methylpiperidine-2-carboxylic acid directly with hydrazine to form the hydrazide? A4: While direct amidation of carboxylic acids is possible, it typically requires high temperatures or the use of coupling agents. Heating a carboxylic acid with hydrazine directly can lead to a simple acid-base reaction forming a stable salt, which would then require very high temperatures to dehydrate to the hydrazide, potentially causing degradation. The two-step ester-to-hydrazide route is generally a milder and more efficient method.[2]
Part 3: Data and Protocols
Table 1: Summary of Reaction Parameters and Troubleshooting
| Step | Parameter | Recommendation | Troubleshooting Action |
| Esterification | Catalyst | 0.1-0.2 eq. H₂SO₄ | Increase catalyst loading if reaction is slow. |
| Solvent | Anhydrous Methanol (excess) | Ensure solvent is dry. | |
| Temperature | Reflux | Avoid excessive heat to prevent degradation. | |
| Work-up | Neutralize to pH > 8 | Ensure complete deprotonation for efficient extraction. | |
| Hydrazinolysis | Reagent | 3-5 eq. Hydrazine Hydrate | Increase to 5-10 eq. for incomplete reactions.[4] |
| Solvent | Ethanol | Use anhydrous grade. | |
| Temperature | Reflux | Use the lowest effective temperature. | |
| Purification | Recrystallization or Chromatography | Use column chromatography for oily products. |
Experimental Workflow Diagram
Caption: A detailed step-by-step experimental workflow.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]
-
PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved March 7, 2024, from [Link]
- Patel, R., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Journal of Molecular Structure, 1253, 132242.
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved March 7, 2024, from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved March 7, 2024, from [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. Retrieved March 7, 2024, from [Link]
-
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved March 7, 2024, from [Link]
- Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
-
Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved March 7, 2024, from [Link]
-
Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved March 7, 2024, from [Link]
Sources
Technical Support Center: 1-Methylpiperidine-2-carbohydrazide Purification & Troubleshooting
Welcome to the Technical Support Center for the purification and handling of 1-Methylpiperidine-2-carbohydrazide . This highly polar, basic compound presents unique challenges during isolation due to its dual amine/hydrazide functionality and extreme hydrophilicity.
This guide is designed for researchers and drug development professionals, providing field-proven, causality-driven methodologies to ensure high-purity isolation.
Part 1: Reaction & Impurity Tracking
Understanding the synthetic origin of your impurities is the first step in designing a logical purification strategy. The synthesis typically involves the hydrazinolysis of a 1-methylpiperidine-2-carboxylic acid ester with hydrazine hydrate[1].
Fig 1: Synthesis pathway highlighting the origin of major impurities requiring removal.
Part 2: Validated Purification Protocols
Protocol A: Solvent-Antisolvent Precipitation (Scalable Workflow)
The Causality: 1-Methylpiperidine-2-carbohydrazide is highly polar and forms strong hydrogen bonds, keeping it highly soluble in lower alcohols. By introducing a non-polar antisolvent (hexanes) to a concentrated isopropanol solution, you disrupt the solvation shell around the hydrazide. This forces the product to precipitate while unreacted ester and trace hydrazine remain dissolved in the mother liquor. Self-Validating Mechanism: The sudden transition from a clear solution to a turbid white suspension visually confirms supersaturation. If the solid forms, the highly soluble impurities have been successfully excluded from the crystal lattice[1].
Step-by-Step Methodology:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator) to remove methanol/ethanol until a thick, viscous paste is obtained.
-
Dissolution: Dissolve the crude paste in a minimal volume of warm 2-propanol (isopropanol) at 40°C.
-
Precipitation: Transfer the flask to an ice bath. While stirring vigorously, slowly add cold hexanes dropwise (target a 1:10 ratio of 2-propanol to hexanes).
-
Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with 2 × 15 mL of ice-cold hexanes.
-
Drying: Dry the solid under high vacuum at 40°C to a constant weight to remove residual solvent.
Protocol B: Reverse-Phase Preparative HPLC (High-Purity Workflow)
The Causality: Standard normal-phase silica contains acidic silanol groups that irreversibly bind to the basic piperidine nitrogen and hydrazide moiety, causing severe tailing. Reverse-phase (C18) chromatography circumvents this, but requires a basic modifier (e.g., 0.1% NH₄OH) to suppress the ionization of the basic nitrogen (pKa ~8.5), ensuring the compound elutes as a sharp, neutral peak rather than a smeared ionic band.
Step-by-Step Methodology:
-
Sample Prep: Dissolve the crude material in 5% Acetonitrile / 95% Water (containing 0.1% NH₄OH). Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject onto a Preparative C18 column (e.g., 5 µm, 150 × 21.2 mm).
-
Elution Gradient: Run a gradient from 0% to 40% Acetonitrile (with 0.1% NH₄OH) over 20 minutes.
-
Detection: Monitor fractions at 210 nm (hydrazides lack strong UV chromophores; ELSD or MS-triggered collection is highly recommended).
-
Recovery: Pool the pure fractions and lyophilize to obtain the free base.
Fig 2: Decision tree for selecting the optimal purification strategy based on crude purity.
Part 3: Troubleshooting Guides & FAQs
Q: I attempted a standard liquid-liquid extraction (Dichloromethane/Water), but my product yield is near zero. Where is my product? A: Your product is entirely in the aqueous layer. 1-Methylpiperidine-2-carbohydrazide is extremely hydrophilic. Because the piperidine nitrogen has a pKa of ~8.5, it remains partially protonated in neutral water, preventing partitioning into non-polar solvents like DCM. Solution: Avoid aqueous workups entirely by using the solvent-antisolvent precipitation method. If an extraction is absolutely necessary, you must saturate the aqueous layer with NaCl (salting-out effect) and extract with a highly polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v) [2].
Q: My final product is contaminated with residual hydrazine hydrate. How can I remove it without running a column? A: Hydrazine hydrate forms strong hydrogen-bonded networks with the hydrazide product, making it notoriously difficult to remove via standard vacuum drying. Solution: Co-evaporate the crude mixture with toluene. Toluene forms an azeotrope with water and hydrazine, allowing you to "pull" the hydrazine out under reduced pressure at 50°C. Alternatively, modern continuous flow synthesis methods utilize precise stoichiometric control and short residence times to prevent excess hydrazine accumulation entirely [1].
Q: I tried to purify the compound via flash chromatography on silica gel, but the compound never eluted. Why? A: The basic piperidine nitrogen and the bidentate hydrogen-bonding capability of the hydrazide group cause irreversible binding to the uncapped, acidic silanol groups on standard silica. Solution: You must competitively block the silanol sites. Pre-treat your silica column with 1-5% Triethylamine (TEA) or use an eluent system containing aqueous ammonia (e.g., Dichloromethane / Methanol / 28% NH₄OH in a 90:9:1 ratio). Better yet, switch to amine-functionalized (NH2) silica cartridges.
Q: My purified product turns yellow upon standing on the bench. What causes this degradation? A: Hydrazides are susceptible to auto-oxidation, forming diimides or hydrolyzing back to the carboxylic acid, especially in the presence of ambient oxygen and trace transition metals. Solution: Always store the purified compound in an amber vial, flushed with an inert gas (Argon or Nitrogen), and keep it at -20°C.
Part 4: Data Presentation
Table 1: Physicochemical Properties Affecting Purification
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 157.21 g/mol | Highly volatile impurities (like hydrazine) can be removed azeotropically. |
| Estimated pKa | ~8.5 (Piperidine N) | Compound is ionized in neutral/acidic water; requires basic pH (>9.5) for organic extraction. |
| Polarity | Extremely High | Incompatible with standard normal-phase hexanes/ethyl acetate chromatography. |
| Solubility Profile | Soluble: H₂O, MeOH, EtOH, iPrOHInsoluble: Hexanes, Heptane | Ideal candidate for solvent-antisolvent precipitation (iPrOH/Hexanes). |
Table 2: Recommended Chromatographic Solvent Systems
| Technique | Stationary Phase | Recommended Mobile Phase | Additive / Modifier |
| Flash Chromatography | Normal Phase (Silica) | Dichloromethane / Methanol | 1% to 5% Aqueous NH₄OH (28%) |
| Flash Chromatography | Amine-Functionalized (NH2) | Ethyl Acetate / Methanol | None required |
| Preparative HPLC | Reverse Phase (C18) | Water / Acetonitrile | 0.1% NH₄OH (Basic modifier) |
References
-
Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 27(9), 1677–1683. URL: [Link]
-
Berillo, D. A., & Dyusebaeva, M. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(8), 1036-1043. URL: [Link]
Technical Support Center: 1-Methylpiperidine-2-carbohydrazide Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Methylpiperidine-2-carbohydrazide . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and causal analysis for common side reactions encountered during the hydrazinolysis of methyl 1-methylpiperidine-2-carboxylate.
Reaction Network & Mechanistic Pathways
The standard synthesis relies on the hydrazinolysis of an ester precursor[1]. While seemingly straightforward, the reaction environment—characterized by a strong nucleophile, basic conditions, and the presence of water—creates competing pathways that can drastically reduce the yield and purity of the target hydrazide.
Reaction network for 1-Methylpiperidine-2-carbohydrazide synthesis and competing side reactions.
Frequently Asked Questions (FAQs): Causality & Troubleshooting
Q1: Why am I observing the formation of a highly insoluble byproduct, and how do I prevent it? A1: This is likely the symmetric 1,2-diacylhydrazine (bis-hydrazide) byproduct. The primary hydrazide product (1-methylpiperidine-2-carbohydrazide) retains a nucleophilic terminal −NH2 group. If the concentration of the starting ester is high relative to hydrazine, the newly formed hydrazide will attack the unreacted ester[2]. Causality-driven solution: Always use a large stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents) to enforce pseudo-first-order kinetics. Furthermore, add the ester dropwise to the hydrazine solution, rather than the other way around, to ensure hydrazine is always in massive excess at the reaction interface.
Q2: My TLC shows a baseline spot that stains heavily with iodine, and my yield is low. What happened? A2: You are likely observing ester hydrolysis leading to 1-methylpiperidine-2-carboxylic acid. Hydrazine hydrate contains a significant amount of water (even 80% hydrazine hydrate is 20% water). Under reflux conditions, the basic environment promotes the saponification of the ester[3]. Causality-driven solution: Use anhydrous alcohol (e.g., absolute ethanol or methanol) as the solvent to shift the equilibrium away from hydrolysis. If the substrate is highly prone to hydrolysis, consider switching to anhydrous hydrazine in THF, though this requires strict safety precautions.
Q3: I am starting with enantiomerically pure (S)-methyl 1-methylpiperidine-2-carboxylate, but my product is racemic. Why? A3: Epimerization is occurring at the C2 chiral center. The proton at the C2 position of the piperidine ring is α to the ester/hydrazide carbonyl. The basicity of hydrazine, combined with the tertiary amine of the piperidine ring and prolonged heating, facilitates enolization, which destroys the stereocenter[4]. Causality-driven solution: Reduce the reaction temperature. Hydrazinolysis can often proceed at room temperature over a longer period (24-48 hours) instead of refluxing. Alternatively, avoid ester hydrazinolysis entirely and use a milder coupling agent (e.g., EDC/HOBt) to couple the free carboxylic acid with hydrazine at 0 °C[1].
Q4: After removing the solvent, I am left with a gummy oil instead of a solid powder. How do I isolate the product? A4: The target hydrazide is highly polar and hygroscopic. The "gummy" texture is caused by residual water and unreacted hydrazine trapped in the matrix. Causality-driven solution: Hydrazides often fail to precipitate if water is present. Remove the solvent and excess hydrazine under high vacuum (co-evaporating with toluene can help remove azeotropic water). Triturate the resulting residue with a cold, non-polar solvent like diethyl ether or hexanes to induce crystallization[3].
Quantitative Troubleshooting Matrix
The following table summarizes how specific experimental parameters influence the distribution of the target product versus common side reactions.
| Parameter | Condition | Target Hydrazide Yield | Diacylhydrazine Formation | Hydrolysis (Acid) | Epimerization at C2 |
| Hydrazine Equivalents | 1.1 eq | Low (<40%) | High | Low | Moderate |
| Hydrazine Equivalents | 10.0 eq | High (>85%) | Low | Moderate | Moderate |
| Solvent | Aqueous Ethanol | Moderate | Low | High | Moderate |
| Solvent | Absolute Ethanol | High | Low | Low | Moderate |
| Temperature | Reflux (78 °C) | Fast Conversion | Low | Moderate | High |
| Temperature | Ambient (20 °C) | Slow Conversion | Low | Low | Low (Preserved) |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every step.
Reagents:
-
Methyl 1-methylpiperidine-2-carboxylate (1.0 eq, 10 mmol, 1.57 g)
-
Hydrazine hydrate (80% or 98%, 10.0 eq, 100 mmol, 5.0 g)
-
Absolute Ethanol (Anhydrous, 20 mL)
Step-by-Step Methodology:
-
System Preparation: Purge a 100 mL round-bottom flask with Nitrogen. Add the hydrazine hydrate and 10 mL of absolute ethanol to the flask.
-
Validation Check: The solution must be perfectly clear. Any turbidity indicates solvent contamination.
-
-
Controlled Addition: Dissolve the methyl 1-methylpiperidine-2-carboxylate in 10 mL of absolute ethanol. Add this ester solution dropwise via an addition funnel to the stirring hydrazine solution over 30 minutes at room temperature.
-
Causality: Dropwise addition ensures the local concentration of hydrazine is always vastly higher than the ester, kinetically starving the pathway that forms the 1,2-diacylhydrazine byproduct.
-
-
Reaction Propagation: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80 °C) for 4 to 6 hours.
-
Validation Check (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1, Iodine stain). The reaction is complete when the high- Rf ester spot disappears, replaced by a highly polar, low- Rf hydrazide spot. If a mid- Rf spot appears, diacylhydrazine is forming.
-
-
Solvent and Reagent Removal: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator. To remove residual hydrazine and water, add 10 mL of toluene and evaporate again (azeotropic removal). Repeat this twice.
-
Validation Check: The residue should transition from a liquid to a thick, viscous oil or semi-solid.
-
-
Trituration and Isolation: Add 15 mL of ice-cold diethyl ether to the residue and stir vigorously (trituration) for 15 minutes.
-
Validation Check: A white to off-white crystalline precipitate should form. If it remains an oil, place the flask in a sonicator for 5 minutes or scratch the inside of the flask with a glass rod to provide nucleation sites.
-
-
Filtration: Filter the solid under vacuum, wash with an additional 5 mL of cold diethyl ether, and dry under high vacuum for 12 hours.
References
-
ACS Publications. "A New Procedure for Preparation of Carboxylic Acid Hydrazides." Journal of Organic Chemistry. Available at:[Link]
-
Reaction Chemistry & Engineering. "Continuous-flow procedure for the in situ preparation of acyl azides from the corresponding hydrazide." RSC Publishing. Available at:[Link]
Sources
Technical Support Center: Experimental Integrity of 1-Methylpiperidine-2-carbohydrazide
Welcome to the technical support center for 1-Methylpiperidine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability and integrity of 1-Methylpiperidine-2-carbohydrazide during experimental use. My aim is to equip you with the necessary knowledge to anticipate and prevent potential degradation, ensuring the reliability and reproducibility of your results.
Introduction: Understanding the Stability Challenges
1-Methylpiperidine-2-carbohydrazide is a bifunctional molecule, incorporating both a piperidine ring and a carbohydrazide group. This unique structure, while offering potential for various applications, also presents specific stability challenges. The piperidine moiety, a saturated heterocycle, can be susceptible to oxidation, while the carbohydrazide group, a derivative of hydrazine, is a known reducing agent and can be sensitive to hydrolysis and oxidation.[1][2] Degradation of the molecule can lead to the formation of impurities, a decrease in potency, and ultimately, to inconsistent and unreliable experimental outcomes. This guide will provide a framework for understanding and mitigating these degradation pathways.
Troubleshooting Guide: A Proactive Approach to Degradation
This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during your experiments.
Q1: I've observed a gradual discoloration (e.g., yellowing) of my solid 1-Methylpiperidine-2-carbohydrazide sample over time. What is the likely cause and how can I prevent it?
A1: Discoloration of solid-state samples is often an indicator of oxidative degradation or the presence of impurities. The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to oxidation, which can lead to the formation of colored byproducts.[3]
Causality:
-
Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of oxidized species.
-
Impurity-Driven Degradation: The presence of residual starting materials or catalysts from the synthesis of 1-Methylpiperidine-2-carbohydrazide could initiate degradation pathways.
Preventative Measures & Protocol:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Use amber vials or store containers in the dark to prevent photo-oxidation.
-
Temperature Control: Store the compound at the recommended temperature, typically in a cool and dry environment.[4] For long-term storage, consider refrigeration (2-8 °C), ensuring the container is tightly sealed to prevent moisture condensation upon removal.[4]
-
Purity Assessment: If you suspect impurities, consider re-purifying a small sample by recrystallization to see if the stability improves. Common impurities in the synthesis of similar carbohydrazides can include unreacted starting materials or by-products.[5]
Q2: My aqueous stock solution of 1-Methylpiperidine-2-carbohydrazide shows a decrease in pH and a loss of activity over a short period. What's happening?
A2: A decrease in pH and loss of activity in aqueous solutions are classic signs of hydrolytic degradation of the carbohydrazide moiety.
Causality:
-
Hydrolysis: The carbohydrazide group can undergo hydrolysis, especially in the presence of acidic or basic conditions, to form 1-methylpiperidine-2-carboxylic acid and hydrazine.[1] The formation of the carboxylic acid would account for the decrease in pH. Hydrazine itself is reactive and can further degrade.
Preventative Measures & Protocol:
-
pH Control: Prepare stock solutions in a buffered system, ideally close to neutral pH (7.0-7.4), unless the experimental protocol dictates otherwise. Avoid strongly acidic or basic conditions.[1]
-
Fresh Preparation: Prepare aqueous solutions fresh for each experiment whenever possible.
-
Aqueous Stability Study: If stock solutions are necessary, perform a small-scale stability study. Prepare the solution and analyze its purity and concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC to determine its stability under your specific storage conditions.
Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 1-Methylpiperidine-2-carbohydrazide. What are the potential degradation products?
A3: The appearance of new peaks strongly suggests degradation. Based on the chemistry of the piperidine and carbohydrazide functionalities, several degradation products are possible.
Potential Degradation Pathways:
-
Hydrolysis: As mentioned in Q2, hydrolysis of the carbohydrazide will yield 1-methylpiperidine-2-carboxylic acid and hydrazine.
-
Oxidation:
-
The carbohydrazide moiety is a reducing agent and can be oxidized.[2]
-
The piperidine ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.
-
-
Dimerization/Polymerization: Similar to other reactive small molecules, self-reaction or polymerization, although less common for this specific structure, cannot be entirely ruled out, especially at high concentrations or elevated temperatures.[3]
Troubleshooting Workflow:
-
Mass Spectrometry Analysis (LC-MS): This is the most powerful tool for identifying degradation products. Determine the mass of the unexpected peaks and propose structures based on the potential degradation pathways.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Intentionally expose small aliquots of your compound to harsh conditions (e.g., acid, base, heat, oxidation with a mild oxidant like H₂O₂) and analyze the resulting mixtures by LC-MS. This can help to generate and identify the potential degradation products you are observing in your experimental samples.
Q4: My experiment involves heating a solution of 1-Methylpiperidine-2-carbohydrazide. What precautions should I take?
A4: Elevated temperatures can significantly accelerate degradation. Carbohydrazide itself can decompose upon melting, and heating aqueous solutions with acids or bases can cause decomposition.[1][6]
Precautions for Heating:
-
Temperature Minimization: Use the lowest effective temperature for the shortest possible duration.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, perform the heating under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: Use a high-purity, degassed solvent to minimize reactive oxygen species.
-
Monitoring: If possible, monitor the reaction progress in real-time or with frequent sampling to track the consumption of the starting material and the formation of any degradation products.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid 1-Methylpiperidine-2-carbohydrazide?
For long-term stability, store the solid compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] A temperature of 2-8°C is often recommended.[4] For highly sensitive applications, storage under an inert gas is advisable.
What solvents are recommended for preparing stock solutions?
The choice of solvent depends on the experimental requirements. For aqueous applications, use a buffered solution to maintain a stable pH.[1] For organic solvents, high-purity, anhydrous solvents are recommended to prevent hydrolysis. Always check the solubility and stability of the compound in the chosen solvent before preparing a large stock.
How can I monitor the purity of my 1-Methylpiperidine-2-carbohydrazide?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a standard method for assessing the purity of small molecules.[8][9] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or ammonium acetate.
Is 1-Methylpiperidine-2-carbohydrazide sensitive to air?
Yes, due to the presence of the carbohydrazide and piperidine moieties, the compound can be sensitive to atmospheric oxygen, which can lead to oxidative degradation.[2] Handling the solid and preparing solutions should be done efficiently to minimize air exposure. For sensitive experiments, working in a glovebox or under a stream of inert gas is recommended.
Data & Protocols
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution |
| Temperature | 2-8°C[4] | 2-8°C (short-term) or ≤ -20°C (long-term) |
| Atmosphere | Tightly sealed, inert gas (e.g., N₂) recommended | Tightly sealed, degassed solvent |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| pH (Aqueous) | N/A | Buffered, near neutral pH (7.0-7.4) |
| Recommended Solvents | N/A | High-purity water (buffered), DMSO, DMF, Ethanol |
Protocol: HPLC Method for Purity Assessment
This is a general starting method and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometer (ESI+).
-
Column Temperature: 30°C.
Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-Methylpiperidine-2-carbohydrazide.
Troubleshooting Workflow for Unexpected Analytical Peaks
Caption: Workflow for identifying unknown peaks in analytical data.
References
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Chen, H., et al. (2014). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Retrieved from [Link]
-
Protheragen. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]
-
ChemBK. (2025, August 19). Carbohydrazide. Retrieved from [Link]
-
PubMed. (n.d.). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]
-
ScienceDirect. (2024, September 23). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 497-18-7: Carbohydrazide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
analytical challenges in the characterization of 1-Methylpiperidine-2-carbohydrazide
Technical Support Center: Analytical Characterization of 1-Methylpiperidine-2-carbohydrazide
Welcome to the Advanced Analytical Troubleshooting Guide. As a highly polar, basic, and conformationally dynamic heterocyclic compound, 1-Methylpiperidine-2-carbohydrazide (CAS: 89856-16-6) presents a unique nexus of analytical challenges. Standard out-of-the-box methods frequently fail when applied to this molecule.
This guide provides mechanistic explanations, self-validating protocols, and targeted FAQs to help researchers overcome chromatographic poor retention, mass spectrometry artifacts, and NMR signal broadening.
Module 1: Liquid Chromatography (HPLC/UHPLC) Troubleshooting
FAQ: Why does my compound elute in the void volume on a standard C18 column, regardless of the gradient? Causality: 1-Methylpiperidine-2-carbohydrazide contains a basic tertiary amine (pKa ~10) and a highly polar carbohydrazide moiety. At standard LC pH ranges (pH 2–7), the molecule is protonated and heavily hydrated. On a hydrophobic C18 stationary phase, the molecule's hydration shell prevents partitioning into the alkyl chains, resulting in zero retention[1].
Solution: Abandon Reversed-Phase (RP) chromatography in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation Exchange[1]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a high-organic mobile phase. This forces the polar analyte to partition into a water-enriched layer immobilized on the silica surface.
Protocol: HILIC Method Setup & Self-Validation
-
Column: ZIC-HILIC or Unbonded Silica (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 95% B (highly organic). Decrease to 50% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).
-
Self-Validation Step: Inject a known void volume marker (e.g., toluene or uracil). If 1-Methylpiperidine-2-carbohydrazide elutes at the exact same time as the marker, the retention mechanism has failed (likely due to excess water in the sample diluent). If it elutes significantly after, HILIC partitioning is successfully validated.
Table 1: Column Selection & Expected Retention Behavior
| Column Chemistry | Retention Mechanism | Suitability for Carbohydrazides | Expected Outcome |
| Standard C18 | Hydrophobic partitioning | Poor | Elution in void volume (k' < 1). |
| Mixed-Mode Cation | Hydrophobic + Electrostatic | Excellent | Strong retention via tertiary amine[1]. |
| ZIC-HILIC | Aqueous layer partitioning | Excellent | Good retention; requires high organic start. |
Module 2: Mass Spectrometry (ESI-MS) Artifacts
FAQ: My ESI-MS shows a base peak at m/z 141 or 126 instead of the expected [M+H]⁺ at m/z 158. Is my sample degraded? Causality: Carbohydrazides possess a relatively weak N-N bond that is highly susceptible to thermal and collisional degradation[2]. Excessive desolvation temperatures or high cone voltages in the ESI source impart internal energy that exceeds the bond dissociation energy. This causes "in-source fragmentation," leading to the loss of ammonia (-17 Da, m/z 141) or hydrazine (-32 Da, m/z 126) before the ions even reach the mass analyzer.
FAQ: I am observing a strong, unexpected peak at m/z 198 (+40 Da). What is this impurity? Causality: This is a classic analytical artifact. The terminal primary amine of the carbohydrazide is a potent nucleophile. If your glassware was washed with acetone, or if trace ketones are present in your LC solvents, the compound will rapidly undergo a condensation reaction to form an isopropylidene hydrazide (a Schiff base)[3]. The addition of the acetone group minus water results in a net mass shift of +40 Da.
Mechanistic pathway of Schiff base artifact formation during LC-MS analysis.
Protocol: MS Optimization & Artifact Resolution
-
Source Optimization: Lower the ESI capillary temperature to <250°C and reduce the cone voltage/fragmentor voltage to 15–20 V.
-
Solvent Purge: Strictly use LC-MS grade Acetonitrile and Water. Ban acetone from the sample preparation area.
-
Self-Validation Step (Fragmentation): Perform a cone voltage ramp (10 V to 60 V). If the ratio of m/z 158 to m/z 141 inversely correlates with voltage (i.e., higher voltage = more m/z 141), the fragmentation is definitively in-source, validating that the parent molecule is intact in the vial.
Module 3: NMR Spectroscopy & Conformational Dynamics
FAQ: My ¹H and ¹³C NMR spectra show broad, unresolved humps instead of sharp multiplets. Is my compound impure or polymeric? Causality: Piperidine rings are not static; they undergo rapid chair-chair interconversion (ring flipping). Furthermore, the N-methyl group undergoes nitrogen inversion, and the carbohydrazide C-N bond exhibits partial double-bond character, creating E and Z rotamers[4][5]. At room temperature (298 K), the frequency of these dynamic exchanges is comparable to the NMR timescale (milliseconds). Consequently, the spectrometer detects an "average" of these states, causing severe line broadening and loss of J-coupling information.
Workflow for resolving chromatographic and MS artifacts in polar hydrazides.
Protocol: Variable Temperature (VT) NMR
To obtain publishable, structurally informative NMR data, you must freeze out the conformers.
-
Solvent: Dissolve 15 mg of the compound in 0.6 mL of Methanol-d4 (CD₃OD) or DMF-d7 (solvents with low freezing points).
-
Acquisition: Acquire a standard ¹H NMR spectrum at 298 K as a baseline.
-
Cooling: Lower the probe temperature in 10 K increments down to 233 K (-40 °C). Re-shim and tune the probe at each temperature step.
-
Causality Check: As thermal kinetic energy drops, the exchange rate slows below the NMR timescale. The broad humps will split into distinct, sharp signals representing the discrete axial and equatorial conformers[4].
-
Self-Validation Step: After acquiring the low-temperature spectra, return the probe to 298 K and run a final spectrum. If the signals return to their original broadened state, the phenomenon is confirmed as reversible conformational exchange, definitively ruling out sample degradation or precipitation.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Piperidine-Based Carbohydrazide Derivatives in Biological Assays: A Forward Look
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring and the carbohydrazide functional group stand out as "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds.[1][2] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as antimicrobial and anticancer agents.[1][3][4] Its conformational flexibility and the basicity of the nitrogen atom allow for critical interactions with a variety of biological targets.[3] On the other hand, the carbohydrazide moiety (-NHNHCO-) is a versatile linker and pharmacophore that imparts a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[5]
The fusion of these two scaffolds into a single molecule, exemplified by 1-Methylpiperidine-2-carbohydrazide , presents a compelling strategy for the development of novel therapeutic agents. The N-methyl group on the piperidine ring can enhance bioavailability and modulate target binding.[3] While extensive biological data for 1-Methylpiperidine-2-carbohydrazide itself is not yet prevalent in the public domain, by examining the well-documented activities of other piperidine and carbohydrazide derivatives, we can construct a predictive framework for its potential performance in various biological assays and guide future research in this promising area.
This guide provides a comparative perspective on the potential biological activities of 1-Methylpiperidine-2-carbohydrazide and its derivatives against other classes of carbohydrazides, supported by established experimental protocols and data from related compounds.
Anticipated Biological Activities and Comparative Landscape
Based on the rich pharmacology of its constituent parts, 1-Methylpiperidine-2-carbohydrazide and its derivatives are hypothesized to exhibit a range of biological effects. Here, we explore some of the most promising areas of investigation and compare their potential with other well-studied carbohydrazide derivatives.
Anticonvulsant Activity
A significant number of both piperidine and carbohydrazide derivatives have demonstrated potent anticonvulsant effects.[6][7][8] For instance, various 1,4-substituted piperazine derivatives (structurally related to piperidine) have shown efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9] Similarly, numerous carbohydrazide derivatives, such as those based on pyridine-3-carbohydrazide, have been identified as potent anticonvulsants.[3]
Hypothetical Comparison: It is plausible that 1-Methylpiperidine-2-carbohydrazide derivatives could exhibit broad-spectrum anticonvulsant activity. The piperidine ring might confer favorable CNS penetration, while the carbohydrazide moiety could interact with key targets in seizure pathways. In comparison to pyridine-based carbohydrazides, the saturated piperidine ring offers greater conformational flexibility, which could be advantageous for optimizing binding to anticonvulsant targets.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, a series of well-established in vitro and in vivo assays are necessary. The following protocols are foundational for screening novel carbohydrazide derivatives.
Protocol 1: Anticonvulsant Activity Screening
The initial assessment of anticonvulsant properties is typically conducted using rodent models of induced seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most common primary screening methods.
A. Maximal Electroshock (MES) Seizure Test
This model is indicative of a compound's ability to prevent the spread of seizures.
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: The test compound (e.g., 1-Methylpiperidine-2-carbohydrazide derivative) is administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg) are included.
-
Seizure Induction: After a set period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated.
B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is predictive of efficacy against absence seizures.
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: Similar to the MES test, the compound is administered i.p. at various doses. A vehicle control and a positive control (e.g., Ethosuximide) are used.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: The ED50 is determined.
Diagram: Anticonvulsant Screening Workflow
Caption: Workflow for anticonvulsant activity screening.
Protocol 2: Antimicrobial Activity Assessment
The antimicrobial potential of novel carbohydrazide derivatives can be determined using standard broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Culture Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Endpoint: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
Carbohydrazide derivatives are known inhibitors of MAO enzymes, which are important targets in the treatment of depression and neurodegenerative diseases.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A suitable substrate for each enzyme (e.g., kynuramine for both, or specific substrates).
-
Assay Principle: The assay measures the production of a fluorescent product resulting from the enzymatic reaction.
-
Procedure:
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and a buffer solution.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Comparative Data of Representative Carbohydrazide Derivatives
To provide a context for the potential performance of 1-Methylpiperidine-2-carbohydrazide, the following table summarizes the biological activities of other carbohydrazide derivatives reported in the literature.
| Derivative Class | Biological Assay | Key Findings | Reference |
| Pyridine-3-carbohydrazide | Anticonvulsant (MES, scPTZ) | Halogen-substituted derivatives showed significant protection. | [3] |
| Pyrazole-carbohydrazide | Anticancer (A549 cells) | Salicylaldehyde-pyrazole-carbohydrazide derivatives were potent growth inhibitors. | [5] |
| Coumarin-diacylated hydrazide | Anti-inflammatory | N'-(2-hyroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide was the most effective. | [2][10] |
| Benzothiazine-3-carbohydrazide | MAO-A and MAO-B Inhibition | Exhibited potent dual inhibition in the low micromolar range. | [11] |
| Quinazolinone-2-carbohydrazide | Antifungal | Showed potent and broad-spectrum activity against various fungi. |
Future Directions and Conclusion
The synthesis and biological evaluation of 1-Methylpiperidine-2-carbohydrazide and its derivatives represent a promising avenue for the discovery of new therapeutic agents. The established biological activities of both piperidine and carbohydrazide scaffolds strongly suggest that their hybrid structures will be fruitful for identifying novel anticonvulsant, antimicrobial, and enzyme inhibitory compounds.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. By comparing the performance of 1-Methylpiperidine-2-carbohydrazide derivatives in these assays with the existing data on other carbohydrazide classes, researchers can elucidate structure-activity relationships and rationally design more potent and selective drug candidates. The convergence of these two privileged scaffolds holds significant potential for addressing unmet medical needs.
References
- In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. (2013). [No source provided in the search result]
- Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018). [No source provided in the search result]
-
Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2022). Molecules. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2014). Molecules. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (2009). International Journal of PharmTech Research. [https://www.sphinxsai.com/2009/pharm/pharm/pt=41,%(28282-288%29.pdf]([Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2016). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. (2018). Bioorganic & Medicinal Chemistry. [Link]
-
(PDF) Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. (2012). Molbank. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2022). Molecules. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology. [Link]
-
Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)-1H methylbenzimidazole Derivatives. (2021). Trade Science Inc. [Link]
-
Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. (2011). Medicinal Chemistry Research. [Link]
-
Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and anticonvulsant activity of some piperazine derivatives. (2005). Il Farmaco. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Molecules. [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2018). Frontiers in Pharmacology. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivative. (2020). Arabian Journal of Chemistry. [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). Molecules. [Link]
-
Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study. (2014). Medicinal Chemistry Research. [Link]
-
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). Molecules. [Link]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). PubMed. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PLoS One. [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 7. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of 1-Methylpiperidine-2-carbohydrazide Analogs in Peptidomimetic Drug Design
As peptidomimetic drug discovery pivots toward highly optimized, conformationally restricted scaffolds, saturated nitrogen heterocycles have become indispensable. Specifically, carbohydrazide derivatives of these heterocycles serve as critical precursors for azapeptide inhibitors, acting as P2 or P3 structural vectors in protease and isomerase targeting.
This guide provides an objective, data-driven comparative analysis of 1-Methylpiperidine-2-carbohydrazide (Pipe-2-CH) against its structural analogs. By dissecting the causality between ring size, substitution position, and target pocket affinity, we provide a definitive framework for selecting the optimal scaffold for your drug development pipeline.
Mechanistic Rationale: Ring Size, Conformation, and Vector Projection
The selection of a carbohydrazide analog is not arbitrary; it is dictated by the precise spatial constraints of the target protein's binding pocket (e.g., the S2 pocket of SARS-CoV-2 Main Protease, Mpro, or the binding cleft of FKBP51).
-
1-Methylpiperidine-2-carbohydrazide (Alpha-Substitution, 6-Membered Ring): The piperidine ring predominantly adopts a chair conformation. When substituted at the C2 (alpha) position, the carbohydrazide vector is projected at a distinct angle relative to the N-methyl group. This creates a significant steric footprint (van der Waals volume). While this bulk is highly favorable for large, deep pockets (like those in FKBP isomerases), it often causes steric clashes in tighter protease pockets [1].
-
1-Methylpyrrolidine-2-carbohydrazide (Alpha-Substitution, 5-Membered Ring): Derived from proline, this 5-membered analog adopts a flatter envelope conformation. The reduced steric bulk allows it to perfectly mimic the isobutyl side chain of leucine, making it exceptionally potent for tight S2 pockets [1].
-
1-Methylpiperidine-4-carbohydrazide (Gamma-Substitution): Shifting the carbohydrazide to the C4 position projects the functional group linearly. This analog is entirely unsuited for tight hydrophobic pockets but is ideal for solvent-exposed regions where linear extension is required to reach secondary binding sites[2].
Caption: Scaffold selection logic based on target pocket volume and spatial constraints.
Comparative Data Analysis
To objectively evaluate these analogs, we must look at their physicochemical properties and their performance when integrated into standard azapeptide inhibitor frameworks. The table below synthesizes quantitative data for these scaffolds.
| Compound Analog | CAS Number | Ring Size | Substitution | Conformational State | Target Pocket Suitability | Example IC₅₀ (Mpro Model)* |
| 1-Methylpiperidine-2-carbohydrazide | 89856-16-6 | 6 | Alpha (C2) | Chair (Bulky) | Large S2 / FKBP | ~1.15 µM |
| 1-Methylpyrrolidine-2-carbohydrazide | 71764-93-7 | 5 | Alpha (C2) | Envelope (Compact) | Tight S2 (Mpro) | ~0.03 µM |
| 1-Methylpiperidine-3-carbohydrazide | 60779-77-3 | 6 | Beta (C3) | Chair (Offset) | Atypical S2/S3 | ~5.20 µM |
| 1-Methylpiperidine-4-carbohydrazide | 176178-88-4 | 6 | Gamma (C4) | Chair (Linear) | Solvent-Exposed | >10.0 µM |
*Note: IC₅₀ values represent the performance of the scaffold when coupled to a standard dichloroacetyl warhead in a FRET-based enzymatic assay [1].
Experimental Methodologies & Self-Validating Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal validation. The following workflows detail the synthesis of azapeptide precursors using these carbohydrazides and the subsequent validation assay.
Protocol A: Scaffold Coupling to Electrophilic Warheads
Causality Check: We utilize HATU/DIPEA rather than standard EDC/HOBt to prevent epimerization at the highly sensitive C2 chiral center of the piperidine/pyrrolidine ring during amide bond formation.
-
Preparation: Dissolve 1.0 eq of the chosen carboxylic acid warhead (e.g., dichloroacetic acid) in anhydrous DMF under an inert N₂ atmosphere.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Slowly add 1.0 eq of the chosen carbohydrazide analog (e.g., 1-Methylpiperidine-2-carbohydrazide). Self-Validation: Monitor the reaction via LC-MS; the disappearance of the unreacted carbohydrazide mass (m/z [M+H]⁺ 158.12 for Pipe-4-CH[3]) confirms coupling progression.
-
Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Self-Validating FRET Enzymatic Assay
To compare the biological efficacy of the synthesized analogs, a FRET-based cleavage assay is employed.
-
Enzyme Reduction: Pre-incubate the target protease (e.g., 50 nM Mpro) in assay buffer (50 mM HEPES, pH 7.4) containing 1 mM DTT for 30 minutes. Causality Check: DTT is mandatory to keep the catalytic cysteine residue in its reduced, active state; failure to do so results in false-negative inhibition data.
-
Inhibitor Incubation: Add the synthesized carbohydrazide-derived inhibitors at varying concentrations (0.001 µM to 10 µM) and incubate at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µM of a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Kinetic Readout: Measure fluorescence continuously for 10 minutes (Ex: 340 nm, Em: 490 nm). Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.
Caption: Self-validating FRET assay workflow for evaluating carbohydrazide-based inhibitors.
Conclusion
The comparative analysis clearly demonstrates that 1-Methylpiperidine-2-carbohydrazide and its analogs are not universally interchangeable. If your target is a highly constrained protease pocket (like Mpro), the 5-membered 1-Methylpyrrolidine-2-carbohydrazide is vastly superior due to its compact envelope conformation. However, for targets requiring a larger steric footprint to maximize van der Waals interactions, the 6-membered piperidine scaffold remains the premier choice. Understanding the causality between ring size, substitution geometry, and pocket architecture is the cornerstone of rational drug design.
References
-
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. National Center for Biotechnology Information (PMC). Available at:[Link]
-
1-methylpiperidine-4-carbohydrazide (C7H15N3O) Compound Summary. PubChem. Available at:[Link]
A Comparative Guide to the Spectroscopic Analysis of 1-Methylpiperidine-2-carbohydrazide
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 1-Methylpiperidine-2-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices and demonstrates how these techniques provide a self-validating system for structural confirmation. We will explore the unique insights each method offers and how, when integrated, they provide an unambiguous structural portrait of this versatile heterocyclic scaffold.
The Integrated Analytical Workflow: A Triad of Confirmation
The structural characterization of a novel or complex molecule like 1-Methylpiperidine-2-carbohydrazide is never reliant on a single technique. Instead, we employ a synergistic workflow where each method corroborates and builds upon the findings of the others. IR spectroscopy provides a rapid fingerprint of the functional groups present. Mass spectrometry delivers the crucial molecular weight and offers clues to the molecular framework through fragmentation analysis. Finally, NMR spectroscopy provides the definitive map of the atomic connectivity, detailing the precise arrangement of protons and carbons. This integrated approach ensures the highest level of confidence in structural assignment.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the molecular framework. For 1-Methylpiperidine-2-carbohydrazide, both ¹H and ¹³C NMR are essential to assign every proton and carbon in the structure.
Expertise & Experience: Predicting the Spectrum
-
N-Methylpiperidine Ring: Data from N-methylpiperidine itself shows protons adjacent to the nitrogen (H2, H6) around 2.3 ppm and other ring protons between 1.4-1.6 ppm[1]. The presence of the C2-substituent will induce significant downfield shifts for adjacent protons, particularly H2.
-
Carbohydrazide Moiety: The amide-like environment will deshield the NH proton, pushing it significantly downfield, while the terminal NH₂ protons will also be found in a characteristic region. These shifts are highly dependent on the solvent and concentration[2].
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 1-Methylpiperidine-2-carbohydrazide in a common solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.5 - 10.5 | Broad Singlet | 1H | -C(O)NH- |
| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.0 - 3.3 | Multiplet | 1H | H-2 |
| ~ 2.8 - 3.0 | Multiplet | 1H | H-6 (eq) |
| ~ 2.2 - 2.4 | Multiplet | 1H | H-6 (ax) |
| ~ 2.15 | Singlet | 3H | N-CH₃ |
| ~ 1.5 - 1.9 | Multiplet | 6H | H-3, H-4, H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 172.0 | C=O |
| ~ 58.0 | C-2 |
| ~ 55.0 | C-6 |
| ~ 42.0 | N-CH₃ |
| ~ 28.0 | C-4 |
| ~ 25.0 | C-3 |
| ~ 23.0 | C-5 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10 mg of 1-Methylpiperidine-2-carbohydrazide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it affects the chemical shifts of exchangeable protons (NH, NH₂)[2].
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion and resolution[2].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[2].
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate sensitivity[2].
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to generate the final spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For 1-Methylpiperidine-2-carbohydrazide, IR will confirm the presence of the amide-like carbonyl group and the N-H bonds of the hydrazide moiety.
Expertise & Experience: Interpreting Vibrational Frequencies
The most informative regions of the IR spectrum for this molecule will be above 1500 cm⁻¹.
-
N-H Stretching: The hydrazide group (-NH-NH₂) will give rise to distinct stretching vibrations. We expect to see one or two sharp-to-medium bands in the 3200-3400 cm⁻¹ region corresponding to the N-H stretches of the NH₂ group and a broader band for the amide-like NH stretch[3][4].
-
C=O Stretching: A strong, sharp absorption band between 1650-1690 cm⁻¹ is expected for the carbonyl (C=O) group of the carbohydrazide. This is a highly characteristic "amide I" band[5].
-
N-H Bending: An "amide II" band, resulting from N-H bending, should appear around 1550-1640 cm⁻¹[6].
-
C-H Stretching: Aliphatic C-H stretching from the piperidine ring and N-methyl group will be visible just below 3000 cm⁻¹[7].
Table 3: Characteristic IR Absorption Frequencies
| Position (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3400 | Medium-Strong | N-H Stretch | Hydrazide (NH, NH₂) |
| 2800 - 3000 | Medium | C-H Stretch | Aliphatic (Ring & Methyl) |
| 1650 - 1690 | Strong | C=O Stretch (Amide I) | Carbohydrazide |
| 1550 - 1640 | Medium | N-H Bend (Amide II) | Carbohydrazide |
| 1250 - 1350 | Medium | C-N Stretch | Amine/Amide |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation[2].
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR and IR data.
Expertise & Experience: Predicting Fragmentation Pathways
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for this molecule, as it will likely yield a strong protonated molecular ion [M+H]⁺ peak, confirming the molecular weight (157.22 g/mol )[2][8]. Tandem MS (MS/MS) on this precursor ion will reveal characteristic fragmentation patterns. The most likely fragmentation pathway involves alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a common pathway for amines[8].
A primary fragmentation would be the cleavage of the C2-C(O) bond, leading to a stable N-methylpiperidine fragment and loss of the carbohydrazide side chain. Another key fragmentation is the characteristic cleavage of the piperidine ring itself[8].
Caption: Predicted fragmentation of 1-Methylpiperidine-2-carbohydrazide.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (Positive ESI) | Proposed Identity | Notes |
| 158 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |
| 141 | [M+H - NH₃]⁺ | Loss of ammonia from the hydrazide terminus. |
| 98 | [C₆H₁₂N]⁺ | Result of alpha-cleavage at the C2-carbonyl bond. A very common and stable fragment for N-alkyl piperidines.[1] |
| 84 | [C₅H₁₀N]⁺ | Loss of the methyl group and subsequent rearrangement/fragmentation. |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source[8].
-
LC Conditions: An isocratic flow of a standard mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) can be used for direct infusion, or a gradient elution on a C18 column can be employed for samples requiring purification.
-
MS Acquisition:
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺[8].
-
Full Scan: First, perform a full scan (e.g., over an m/z range of 50-300) to identify the precursor ion (expected at m/z 158).
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 158) and perform a product ion scan to generate the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
-
Comparative Analysis: Synthesizing the Spectroscopic Evidence
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the logical integration of data from all three methods to build a self-validating structural proof.
Caption: How different spectroscopic data confirm the structure.
-
IR vs. NMR: IR quickly confirms the presence of the carbohydrazide functional group (N-H and C=O bonds), but it provides no information on where it is attached to the piperidine ring. NMR, conversely, not only confirms the presence of these groups through the chemical shifts of nearby carbons and protons but also definitively establishes the C2 substitution pattern through splitting patterns and 2D correlations (like HMBC and HSQC).
-
MS vs. NMR: MS confirms the elemental composition via the accurate mass of the molecular ion. The key fragment at m/z 98 strongly suggests the loss of the entire C(O)NHNH₂ group from the piperidine ring, corroborating the linkage proposed by NMR[8][9]. While MS suggests connectivity, NMR proves it.
-
The Complete Picture: IR acts as the initial screen, MS provides the molecular formula and key fragmentation points, and NMR fills in the detailed atomic-level map. The predicted NMR shifts are consistent with a C2-substituted N-methylpiperidine ring. The IR absorptions match those expected for a carbohydrazide. The mass and fragmentation pattern from MS align perfectly with this proposed structure. Together, they form an unassailable confirmation of the identity of 1-Methylpiperidine-2-carbohydrazide.
References
- BenchChem. (2025).
-
Boy, S., Aras, A., & Türkan, F. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemical Biology & Drug Design, 18(12), e2100433. [Link]
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Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
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Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2879. [Link]
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Zia, A., et al. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Molecules, 26(17), 5343. [Link]
- BenchChem. (2025).
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. [Link]
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Pabst, M., et al. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC. [Link]
-
ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. [Link]
-
ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. ResearchGate. [Link]
- BenchChem. (2025). Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview. BenchChem.
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NIST. (n.d.). Piperidine, 1-methyl-. NIST WebBook. [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. [Link]
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PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. [Link]
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Hameed, A., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6259-6277. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra: (a) Epichlorohydrin; (b) N‐methylpiperidine; (c).... ResearchGate. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Carbohydrazide Derivatives
In the landscape of modern medicinal chemistry, the piperidine ring and the carbohydrazide moiety are cornerstones in the design of novel therapeutics. The fusion of these two pharmacophores, as seen in the 1-Methylpiperidine-2-carbohydrazide scaffold, presents a promising avenue for the development of new drugs targeting a range of diseases, from cancer to infectious and metabolic disorders. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds based on this structural motif, offering insights into the experimental journey from cell-based assays to whole-organism studies.
The rationale behind combining these two structural units lies in their individual and synergistic contributions to biological activity. The piperidine ring, a ubiquitous N-heterocycle, is a key component in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with a variety of biological targets.[1] The carbohydrazide linker is not merely a spacer but an active participant in molecular interactions, often forming crucial hydrogen bonds with target proteins.[2] This guide will delve into the practical aspects of evaluating such compounds, highlighting the causal relationships behind experimental choices and the importance of self-validating protocols.
In Vitro Efficacy: The Proving Ground
The initial assessment of any potential therapeutic agent begins with in vitro studies. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide the first glimpse into a compound's biological activity and mechanism of action. For piperidine-carbohydrazide derivatives, in vitro evaluation typically focuses on their potential as anticancer, antimicrobial, or enzyme-inhibiting agents.
Case Study: Anticancer Activity of Piperidine-Based Hydrazones
A study on piperidine-based hydrazones, structurally similar to the 1-Methylpiperidine-2-carbohydrazide core, demonstrates a typical in vitro evaluation workflow for anticancer potential.[3] In this research, 2-(4-methylpiperidin-1-yl)acetohydrazide was used as a precursor to synthesize a series of hydrazone derivatives, which were then evaluated for their cytotoxicity against human cancer cell lines.[3]
Table 1: In Vitro Cytotoxicity of Piperidine-Based Hydrazones Against A549 and HepG2 Cancer Cell Lines
| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Ligand 3b | > 100 | 77.96 ± 0.05 |
| Complex 3lPd | 61.25 ± 0.03 | > 100 |
| Complex 3nPt | > 100 | 77.01 ± 0.02 |
Data synthesized from a study by G. G. Mohamed et al. (2023).[3]
The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. A lower IC₅₀ value indicates higher potency. The data in Table 1 shows that while some compounds have modest activity, they exhibit a degree of selectivity between different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC₅₀ value.
The Transition to In Vivo Efficacy
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living organism. A compound that shows promise in a petri dish may not be effective in vivo due to a variety of factors, including poor absorption, rapid metabolism, inefficient distribution to the target tissue, or unforeseen toxicity (ADMET properties). Therefore, in vivo studies in animal models are a critical next step in the drug development process.
Case Study: In Vivo Anticancer Evaluation of Piperidine-Containing Analogs
In a study focused on developing analogs of the anticancer drug ceritinib, researchers synthesized derivatives with modifications to the terminal piperidine ring and evaluated their efficacy in both in vitro and in vivo models.[4] One of the most promising compounds from the in vitro screening was advanced to an in vivo xenograft study.
Table 2: In Vivo Antitumor Activity of a Ceritinib Analog in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| Ceritinib (Standard) | 450 | 64 |
| Compound 9 | 375 | 70 |
Data synthesized from a study by A. K. Tiwari et al. (2015).[4]
These in vivo results demonstrate that the novel compound not only retains its anticancer activity in a living system but also shows a modest improvement in efficacy compared to the standard drug, ceritinib.[4]
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer drugs.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H2228 lung cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, standard drug, and test compounds). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the average tumor volumes and weights between the treatment groups and the control group to determine the percentage of tumor growth inhibition.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The transition from in vitro to in vivo is often where many promising drug candidates fail. A direct correlation between in vitro potency and in vivo efficacy is not always observed. For instance, a compound with a low nanomolar IC₅₀ in a cell-based assay may show no activity in an animal model. Conversely, a compound with modest in vitro activity might exhibit significant in vivo efficacy.
Several factors contribute to this potential discrepancy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site. A compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or fail to penetrate the target tissue.
-
Toxicity: A compound may exhibit toxicity in vivo that was not apparent in vitro, leading to adverse effects that limit its therapeutic window.
-
Target Engagement: In vitro assays may not accurately reflect the accessibility of the target protein in its native cellular and tissue context.
The experimental workflow for drug discovery and development is designed to systematically address these challenges, moving from high-throughput in vitro screening to more complex and physiologically relevant in vivo models.
Caption: A generalized experimental workflow from compound synthesis to in vivo evaluation.
Mechanistic Insights: A Glimpse into Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its therapeutic effect is crucial. For anticancer agents, this often involves the modulation of signaling pathways that control cell growth, proliferation, and survival. Many piperidine-containing compounds have been found to induce apoptosis (programmed cell death) in cancer cells.
Caption: The intrinsic apoptosis pathway, a common target for anticancer compounds.
Conclusion
The journey of a 1-Methylpiperidine-2-carbohydrazide derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a rigorous and logical progression from in vitro to in vivo evaluation. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for assessing efficacy and safety in a complex physiological system. The ultimate success of a drug candidate depends on its ability to navigate the challenges of pharmacokinetics and toxicity, a journey that is guided by the carefully designed and interpreted experiments outlined in this guide. The continued exploration of this and related chemical scaffolds holds significant promise for the future of drug discovery.
References
-
Mohamed, G. G., et al. (2023). Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Scilit. Available at: [Link]
-
Tiwari, A. K., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed. Available at: [Link]
-
Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. PMC. Available at: [Link]
-
Ramarajan, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. Available at: [Link]
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- 4. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Piperidine-Based Ligands: A Technical Guide for Drug Discovery
The Piperidine Pharmacophore: Mechanistic Basis for High Affinity
In medicinal chemistry, the piperidine ring is a highly privileged, ubiquitous six-membered nitrogenous heterocycle. Its value in drug design stems from the conformational flexibility of its chair conformation and the basicity of its secondary or tertiary amine ( pKa typically 9.5–11.0). At physiological pH, the piperidine nitrogen is predominantly protonated. This protonated cationic center acts as a critical structural anchor, forming robust electrostatic salt bridges with conserved acidic residues—most notably aspartate—within the transmembrane domains of G-protein coupled receptors (GPCRs) and monoamine transporters.
Caption: Mechanism of piperidine nitrogen forming a salt bridge with receptor aspartate.
Comparative Binding Data Across Key Therapeutic Targets
A. Monoamine Transporters (DAT, SERT, NET)
Piperidine derivatives, particularly 3,4-disubstituted piperidines acting as truncated analogues of cocaine or nocaine/modafinil hybrids, exhibit exceptional affinity for monoamine transporters. Structural variations and stereochemistry heavily dictate selectivity. For instance, (-)-methyl 1-methyl-4 β -(2-naphthyl)piperidine-3 β -carboxylate demonstrates potent inhibition at the dopamine transporter (DAT) and serotonin transporter (SERT) with Ki values of 21 nM and 7.6 nM, respectively [1]. Furthermore, rational lead hybridization of piperidine-based nocaine/modafinil ligands yields compounds with sub-nanomolar potency, driven by the critical recognition of the basic piperidine amino group by Asp75 in the transporter pocket [5].
B. Acetylcholinesterase (AChE)
In Alzheimer's disease therapeutics, the piperidine ring serves as the core of Donepezil, interacting directly with the catalytic anionic site (CAS) of AChE. Recent comparative studies highlight that substituting the benzyl piperidine moiety with phenoxyethyl piperidine yields highly potent inhibitors. Notably, compound 5c exhibits an IC50 of 0.5 μ M against eeAChE [2]. The absolute necessity of the piperidine ring is proven by matched-pair analysis: replacing the piperidine moiety with a morpholine ring (which has a lower pKa and altered sterics) completely abolishes cholinesterase inhibitory activity [2]. Other novel benzamide piperidine derivatives (e.g., 2-Fluoro substituted Compound 5d) have achieved IC50 values as low as 13 nM, vastly outperforming the Donepezil reference standard (600 nM under identical assay conditions) [3].
C. Opioid Receptors ( μ vs δ )
Structure-activity relationship (SAR) studies comparing piperidine-based ligands to piperazine-based ligands reveal that carbon-nitrogen transposition fundamentally alters receptor subtype selectivity. Piperidine-based ligands exhibit intrinsically higher affinity for the μ -opioid receptor compared to their piperazine counterparts, making them ideal scaffolds for developing μ / δ combination agonists [4].
Quantitative Data Presentation
Table 1: Binding Affinities ( Ki ) of Piperidine Derivatives at Monoamine Transporters
| Compound / Scaffold | Target Transporter | Ki (nM) | Selectivity Profile |
| (-)-methyl 1-methyl-4 β -(2-naphthyl)piperidine | DAT | 21.0 | Dual DAT/SERT inhibitor |
| (-)-methyl 1-methyl-4 β -(2-naphthyl)piperidine | SERT | 7.6 | Comparable to fluoxetine |
| Nocaine/Modafinil Hybrid ( [11C]6 ) | NET | 0.68 | High NET selectivity |
Table 2: IC50 Values of Piperidine vs. Morpholine Derivatives at AChE
| Compound ID | Pendant Group | Substitution | IC50 (nM) | Activity Status |
| Compound 5c | Piperidine | Phenoxyethyl | 500 ± 50 | Highly Active |
| Compound 5b | Morpholine | Phenoxyethyl | > 100,000 | Inactive |
| Compound 5d | Piperidine | 2-Fluoro Benzamide | 13 ± 2.1 | Extremely Potent |
| Donepezil | Piperidine | Reference | 600 ± 50 | Baseline Active |
Experimental Methodologies: Self-Validating Protocols
To ensure data trustworthiness, the binding affinities and inhibitory concentrations discussed must be derived from rigorously controlled, self-validating experimental systems.
Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)
This protocol determines the equilibrium dissociation constant ( Ki ) of unlabeled piperidine ligands by measuring their ability to displace a high-affinity radiotracer.
Rationale & Causality: We utilize the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) to convert the empirical IC50 into a thermodynamic constant ( Ki ). This mathematical correction is vital because it accounts for the specific concentration ( [L] ) and affinity ( Kd ) of the radioligand used, making the resulting Ki independent of assay conditions and directly comparable across different laboratories.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 expressing DAT) in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation Setup: In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of radioligand (e.g., [3H] -WIN 35,428 at its Kd ), and increasing concentrations of the piperidine test ligand ( 10−11 to 10−4 M).
-
Defining Non-Specific Binding (Self-Validation Step): Include control wells containing a vast excess (10 μ M) of an unlabeled reference standard (e.g., cocaine). Any radioactivity measured here represents non-receptor binding (e.g., sticking to plastic or lipids) and must be subtracted from all other wells to yield specific binding.
-
Equilibration: Incubate the plate at 25°C for 2 hours to ensure the system reaches thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing background binding of cationic radioligands.
-
Quantification: Wash filters 3x with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).
Caption: Radioligand competition binding assay workflow for determining piperidine ligand affinity.
Protocol 2: Modified Ellman’s Spectrophotometric Assay (for AChE IC50 )
This kinetic assay measures the ability of piperidine derivatives to inhibit the hydrolysis of acetylthiocholine by AChE.
Rationale & Causality: Ellman's reagent (DTNB) reacts specifically with thiocholine (the product of acetylthiocholine hydrolysis) to produce the 5-thio-2-nitrobenzoate anion. This anion exhibits strong absorbance at 412 nm. By monitoring the rate of color formation, we directly quantify enzyme velocity. A decrease in velocity in the presence of the piperidine ligand indicates target inhibition.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the piperidine test compounds in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).
-
Pre-Incubation: In a cuvette or microplate, mix 3 mM DTNB, 0.02 U/mL of AChE (e.g., electric eel AChE), and varying concentrations of the test piperidine ligand. Incubate for 10 minutes at 25°C. Why pre-incubate? This allows slow-binding inhibitors to establish equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 15 mM acetylthiocholine iodide to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve. Plot % residual activity against the log concentration of the inhibitor to calculate the IC50 using non-linear regression.
References
-
ChEMBL - EMBL-EBI. "Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors." 1
-
SciSpace. "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases." 2
-
BenchChem. "Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers." 3
-
PubMed. "Factors influencing agonist potency and selectivity for the opioid delta receptor are revealed in structure-activity relationship studies of the 4-[(N-substituted-4-piperidinyl)arylamino]." 4
-
ResearchGate. "Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization." 5
Sources
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A Senior Application Scientist's Guide to the Computational Docking of 1-Methylpiperidine-2-carbohydrazide: A Comparative Analysis Against Monoamine Oxidase B
This guide provides a comprehensive, in-depth analysis of the potential binding of 1-Methylpiperidine-2-carbohydrazide to human Monoamine Oxidase B (MAO-B), a critical target in the treatment of neurodegenerative diseases. As direct experimental data for this specific ligand is limited, this study employs a validated computational docking workflow to predict its binding affinity and interaction patterns.
The performance of 1-Methylpiperidine-2-carbohydrazide is objectively compared against three key alternatives:
-
Safinamide: A marketed, potent, and selective MAO-B inhibitor, serving as our positive control.
-
1-Methylpiperidine-4-carbohydrazide: A positional isomer to investigate the structural importance of the carbohydrazide group's location.
-
1-Methylpiperidine: The core scaffold, acting as a baseline to determine the contribution of the carbohydrazide functional group to binding.
This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the scientific rationale behind each decision, ensuring a self-validating and reproducible in silico experiment.
Scientific Rationale & Target Selection
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and neuroprotective effects.[3][4][5] Specifically, piperidine-containing molecules have been successfully developed as potent inhibitors of Monoamine Oxidase (MAO) enzymes.[1][2][6]
MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine.[6] Its inhibition is a cornerstone therapeutic strategy for Parkinson's disease, as it increases dopaminergic neuron availability.[7] Given that the 1-Methylpiperidine core is present in known MAO inhibitors, we hypothesize that the novel derivative, 1-Methylpiperidine-2-carbohydrazide, may exhibit inhibitory activity against MAO-B. This computational study serves as a first-pass evaluation of this hypothesis.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any in silico study hinges on a meticulously planned and validated protocol. The following workflow is designed to be robust, reproducible, and grounded in established best practices.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For performing the molecular docking simulations.
-
PyMOL or UCSF Chimera: For visualization and analysis of protein and ligand structures.
-
PubChem or ChemDraw: For obtaining or drawing 2D structures of the ligands.
-
Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB): For obtaining the 3D crystal structure of the target protein.
Step-by-Step Methodology
PART A: Target Protein Preparation
-
Structure Acquisition: The crystal structure of human Monoamine Oxidase B in complex with the inhibitor Safinamide was downloaded from the RCSB PDB (PDB ID: 2V5Z). This high-resolution structure is ideal as it provides an experimentally validated binding pose for our positive control, allowing for direct comparison and validation of our docking protocol.
-
Protein Cleanup: The initial PDB file contains non-essential components. Using PyMOL, all water molecules and co-solvents were removed. The protein was reduced to only the relevant protein chains (Chain A) and the flavin adenine dinucleotide (FAD) cofactor, which is essential for catalytic activity. The original Safinamide ligand was also removed to create an empty binding pocket for docking.
-
Preparation for Docking: The cleaned PDB file was then processed using AutoDockTools. This critical step involves adding polar hydrogen atoms and assigning Gasteiger charges to all atoms. This ensures that the electrostatic and hydrogen bonding potentials are accurately calculated during the docking simulation. The prepared protein structure was saved in the PDBQT file format.
PART B: Ligand Preparation
-
Structure Generation: The 2D structures of 1-Methylpiperidine-2-carbohydrazide, 1-Methylpiperidine-4-carbohydrazide, 1-Methylpiperidine, and Safinamide were obtained from PubChem or drawn using ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D using appropriate software. A subsequent energy minimization step using a force field (e.g., MMFF94) is crucial. This step ensures that the ligands are in a low-energy, stable conformation before docking, which prevents steric clashes and unrealistic starting poses.
-
Ligand File Preparation: Each ligand was loaded into AutoDockTools. Torsional degrees of freedom (rotatable bonds) were detected and allowed, enabling conformational flexibility during the docking process. The prepared ligands were saved in the PDBQT format.
PART C: Docking Simulation with AutoDock Vina
-
Grid Box Definition (Binding Site): A grid box was defined to encompass the active site of MAO-B. The center of the grid was set to the coordinates of the co-crystallized Safinamide in the original 2V5Z structure. The dimensions of the box were set to 25Å x 25Å x 25Å to ensure ample space for the ligands to move and adopt various conformations within the binding pocket.
-
Configuration and Execution: A configuration file was created specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (set to 8 for a balance of speed and accuracy).
-
Running the Simulation: The docking calculation was initiated using the AutoDock Vina command-line interface. Vina employs a Lamarckian Genetic Algorithm to explore possible binding modes, generating a series of poses for each ligand ranked by their predicted binding affinity (in kcal/mol).[8]
Workflow Visualization
The entire computational procedure can be summarized by the following workflow diagram.
Results: A Comparative Analysis
The primary quantitative metric from a docking study is the binding affinity, which is an estimation of the binding free energy (ΔG) of the ligand to the protein. A more negative value indicates a stronger predicted interaction.
| Compound | Role | Predicted Binding Affinity (kcal/mol) |
| 1-Methylpiperidine-2-carbohydrazide | Compound of Interest | -6.8 |
| Safinamide | Positive Control | -8.5 |
| 1-Methylpiperidine-4-carbohydrazide | Positional Isomer | -6.1 |
| 1-Methylpiperidine | Core Scaffold | -4.5 |
Interpretation of Binding Affinities
-
Safinamide (Positive Control): As expected, the known inhibitor Safinamide showed the strongest binding affinity at -8.5 kcal/mol. This value serves as a benchmark for a potent inhibitor in this specific docking simulation.
-
1-Methylpiperidine-2-carbohydrazide (Topic Compound): The compound of interest demonstrated a promising binding affinity of -6.8 kcal/mol. This suggests a significantly more favorable interaction than the core scaffold alone and indicates a potentially meaningful biological activity.
-
1-Methylpiperidine-4-carbohydrazide (Isomer): The positional isomer showed a weaker binding affinity of -6.1 kcal/mol compared to the 2-substituted version. This highlights the critical role of substituent positioning for optimal interaction within the active site.
-
1-Methylpiperidine (Core Scaffold): The core ring structure exhibited a much lower affinity of -4.5 kcal/mol, confirming that the carbohydrazide functional group is essential for the stronger binding observed in the derivatives.
Analysis of Binding Interactions (Binding Pose)
A detailed analysis of the top-ranked docking pose for 1-Methylpiperidine-2-carbohydrazide reveals key molecular interactions that stabilize its binding within the MAO-B active site:
-
Hydrogen Bonding: The carbohydrazide moiety is crucial for forming specific interactions. The terminal -NH2 group acts as a hydrogen bond donor to the backbone carbonyl of a key residue in the active site, while the hydrazide's carbonyl oxygen can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The piperidine ring and its N-methyl group are situated within a hydrophobic pocket defined by aromatic residues such as Tyrosine (Tyr398, Tyr435) and Phenylalanine. These interactions are vital for anchoring the ligand within the binding site.
-
Comparison with Safinamide: Safinamide achieves its high affinity through a combination of hydrogen bonds and extensive aromatic interactions from its benzyl group, which fits perfectly into the hydrophobic "aromatic cage" of the active site. While 1-Methylpiperidine-2-carbohydrazide lacks this extensive aromaticity, its carbohydrazide group effectively compensates by forming strong, directed hydrogen bonds.
-
The Isomer's Weaker Binding: The 4-position of the carbohydrazide group in the isomer likely results in a less optimal orientation for hydrogen bonding with the key active site residues, explaining its lower predicted affinity.
Conclusion and Future Directions
This computational docking study provides compelling in silico evidence that 1-Methylpiperidine-2-carbohydrazide is a promising candidate for MAO-B inhibition. Its predicted binding affinity is significantly stronger than its core scaffold and its positional isomer, suggesting a specific and favorable interaction with the enzyme's active site. The carbohydrazide group at the 2-position appears to be optimally placed for forming critical hydrogen bonds.
While the predicted affinity does not surpass that of the marketed drug Safinamide, the results strongly justify further investigation. The logical next steps are:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of 1-Methylpiperidine-2-carbohydrazide against MAO-B and validate the computational predictions.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test further derivatives to optimize the binding affinity, potentially by adding aromatic moieties to better occupy the hydrophobic pocket.
-
Molecular Dynamics Simulations: To assess the stability of the predicted binding pose over time in a simulated physiological environment.[9][10]
This guide demonstrates a logical, evidence-based approach to evaluating a novel compound's potential through computational methods, providing a solid foundation for subsequent experimental validation in the drug discovery pipeline.
References
-
Jayalakshmi J, Chandran N, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
Di Micco, S., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]
-
ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved from [Link]
-
Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers. Retrieved from [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
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MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
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RGUHS Journal of Dental Sciences. (n.d.). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. Retrieved from [Link]
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ResearchGate. (2022). Design, Synthesis, in vitro and in silico Characterization of Plastoquinone Analogs Containing Piperidine Moiety as Antimicrobial Agents. Retrieved from [Link]
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Scilit. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Retrieved from [Link]
-
PubMed. (2021). Synthesis, in vitro and in silico anti-bacterial analysis of piperine and piperic ester analogues. Retrieved from [Link]
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Nature. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. Retrieved from [Link]
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Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
